Technical Documentation Center

2-Amino-2-(1H-imidazol-5-yl)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-2-(1H-imidazol-5-yl)acetic acid
  • CAS: 13726-60-8

Core Science & Biosynthesis

Foundational

The Acid-Base Profiling of 2-Amino-2-(1H-imidazol-5-yl)acetic Acid: A Technical Guide to pKa and pI Determination

As a Senior Application Scientist specializing in peptide engineering and early-stage drug formulation, I frequently evaluate the physicochemical properties of unnatural amino acids.[1]—often referred to as imidazolylgly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in peptide engineering and early-stage drug formulation, I frequently evaluate the physicochemical properties of unnatural amino acids.[1]—often referred to as imidazolylglycine—is a lower homologue of naturally occurring [2]. By omitting the methylene bridge (-CH₂) present in histidine, the imidazole ring is brought directly adjacent to the α -carbon.

This subtle structural modification fundamentally alters the electronic environment of the molecule, shifting its macroscopic pKa values and its isoelectric point (pI). Understanding these shifts is critical for predicting its behavior in chromatographic separations, its reactivity in solid-phase peptide synthesis (SPPS), and its pharmacokinetic profile in biological systems.

Structural Analysis and Theoretical pKa Derivation

Unlike simple aliphatic amino acids, 2-amino-2-(1H-imidazol-5-yl)acetic acid possesses three ionizable centers:

  • The α -carboxylic acid (-COOH)

  • The imidazole ring nitrogen (pyrrolic/pyridinic system)

  • The α -amino group (-NH₃⁺)

Causality of pKa Shifts via Inductive Effects

In standard L-histidine, the pKa values are approximately 1.82 (COOH), 6.00 (Imidazole), and 9.17 (NH₃⁺). In imidazolylglycine, the spatial compression between the functional groups intensifies the inductive (-I) effects, causing predictable thermodynamic shifts:

  • α -Carboxyl Group (pKa₁): The electron-withdrawing nature of the adjacent imidazole ring and the protonated α -amino group exerts a strong -I effect, stabilizing the carboxylate anion. Consequently, pKa₁ is depressed compared to histidine, shifting to approximately ~1.50 .

  • Imidazole Ring (pKa₂): The protonated imidazolium cation is highly sensitive to the proximity of the adjacent α -NH₃⁺ group. The electrostatic repulsion between the two positive charges, combined with the strong -I effect of the α -NH₃⁺ group across just one single bond (rather than two in histidine), severely destabilizes the imidazolium proton. This forces the ring to deprotonate at a much lower pH, shifting pKa₂ from 6.00 down to approximately ~5.00 .

  • α -Amino Group (pKa₃): The neutral imidazole ring remains an electron-withdrawing group. Its closer proximity to the α -amino group lowers the electron density on the nitrogen, making the -NH₃⁺ group a stronger acid. Thus, pKa₃ shifts from 9.17 down to approximately ~8.20 .

Protonation A Cationic (+2) pH < 1.5 All protonated B Monocationic (+1) pH ~ 3.0 COOH deprotonated A->B pKa1 ~1.5 (-H+) C Zwitterionic (0) pH ~ 6.6 (pI) Imidazole deprotonated B->C pKa2 ~5.0 (-H+) D Anionic (-1) pH > 9.0 NH3+ deprotonated C->D pKa3 ~8.2 (-H+)

Fig 1: Stepwise macroscopic deprotonation pathway of 2-Amino-2-(1H-imidazol-5-yl)acetic acid.

Isoelectric Point (pI) Dynamics

The isoelectric point (pI) is the pH at which the molecule carries no net electrical charge (the zwitterionic form). For basic amino acids with three ionizable groups, the pI is calculated by averaging the pKa values that bracket the neutral species.

For imidazolylglycine, the neutral zwitterion exists after the imidazole ring deprotonates (pH > pKa₂) but before the α -amino group deprotonates (pH < pKa₃).

Calculation: pI=2pKa2​+pKa3​​=25.00+8.20​=6.60

Formulation Implications: A pI of 6.60 (compared to histidine's 7.59) means that at physiological pH (7.4), a significantly larger fraction of imidazolylglycine will exist in the anionic form (-1). This alters its partition coefficient (LogD) and receptor-binding electrostatics, requiring careful buffer selection during downstream bioprocessing.

Comparative Acid-Base Properties
PropertyL-Histidine2-Amino-2-(1H-imidazol-5-yl)acetic acidPrimary Causative Factor
pKa₁ (COOH) 1.82~1.50Increased -I effect from closer imidazole ring
pKa₂ (Imidazole) 6.00~5.00Electrostatic repulsion from adjacent α -NH₃⁺
pKa₃ (NH₃⁺) 9.17~8.20Increased -I effect from neutral imidazole ring
Isoelectric Point (pI) 7.59~6.60Downward shift of pKa₂ and pKa₃

Experimental Protocols for Empirical Determination

Protocol 1: High-Precision Potentiometric Titration

Causality: We use 0.15 M KCl as the background electrolyte to lock the ionic strength, ensuring the activity coefficients remain constant. This allows us to measure concentration-based pKa values that can be reliably extrapolated to thermodynamic pKa. We conduct this under an Argon atmosphere because dissolved CO₂ forms carbonic acid (pKa ~6.3), which would artificially buffer the solution and mask the imidazole deprotonation event.

  • Sample Preparation: Dissolve 2-Amino-2-(1H-imidazol-5-yl)acetic acid to a final concentration of 2.0 mM in 50 mL of 0.15 M KCl (degassed).

  • Calibration: Calibrate the glass-calomel electrode using [3] (pH 4.005, 6.865, 9.180) at a strictly controlled 25.0 ± 0.1 °C.

  • Acidification: Lower the initial pH to ~1.5 using standardized 0.1 M HCl to ensure complete protonation of all three basic sites.

  • Titration: Titrate with standardized 0.1 M NaOH in 0.05 mL increments under a continuous Argon blanket. Allow the potential to stabilize (<0.1 mV/min drift) before recording each point.

  • Data Regression: Export the volume-pH data into a non-linear regression software (e.g., Hyperquad) to fit the Bjerrum formation function and extract the macroscopic pKa values.

Protocol 2: Orthogonal ¹H-NMR Titration

Causality: Potentiometry cannot definitively prove which proton is leaving at a specific pH. By tracking the chemical shifts of the carbon-bound protons adjacent to the ionization sites, NMR provides a self-validating micro-environmental map.

  • Preparation: Prepare a 5.0 mM solution of the analyte in 10% D₂O / 90% H₂O containing 0.15 M NaCl.

  • Titration: Adjust the pH* (meter reading in mixed solvent) from 1.0 to 11.0 using micro-additions of DCl and NaOD.

  • Acquisition: Acquire ¹H-NMR spectra at 0.5 pH unit intervals with water suppression (e.g., excitation sculpting).

  • Analysis: Plot the chemical shift ( δ ) of the imidazole C2-H and C4-H protons, and the α -CH proton against pH. Fit the sigmoidal curves to the Henderson-Hasselbalch equation to derive site-specific micro-pKa values.

Workflow S1 1. Sample Preparation (2 mM in 0.15 M KCl) S2 2. Electrode Calibration (IUPAC Standards, 25°C) S1->S2 S3 3. Potentiometric Titration (0.1 M NaOH under Argon) S2->S3 S4 4. Orthogonal NMR Titration (1H-NMR in D2O/H2O) S3->S4 Validation S5 5. Data Regression (Bjerrum Plot & Hyperquad) S3->S5 S4->S5 S6 6. pKa & pI Assignment S5->S6

Fig 2: Self-validating multi-orthogonal workflow for empirical pKa determination.

References

  • National Center for Biotechnology Information. "2-Amino-2-(1H-imidazol-5-yl)acetic acid | C5H7N3O2 - PubChem". PubChem. URL:[Link]

  • National Center for Biotechnology Information. "L-Histidine | C6H9N3O2 - PubChem". PubChem. URL:[Link]

  • Buck, R. P., et al. "Measurement of pH. Definition, standards, and procedures (IUPAC Recommendations 2002)". National Institute of Standards and Technology (NIST). URL:[Link]

Sources

Exploratory

2-Amino-2-(1H-imidazol-5-yl)acetic Acid: Molecular Weight, Exact Mass, and Peptidomimetic Applications

Executive Summary 2-Amino-2-(1H-imidazol-5-yl)acetic acid (CAS: 13726-60-8), commonly referred to as imidazolylglycine or nor-histidine, is a highly specialized unnatural amino acid. As a lower homologue of histidine, it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-2-(1H-imidazol-5-yl)acetic acid (CAS: 13726-60-8), commonly referred to as imidazolylglycine or nor-histidine, is a highly specialized unnatural amino acid. As a lower homologue of histidine, it lacks the methylene bridge in the side chain, directly attaching the imidazole ring to the alpha-carbon. This structural modification restricts the compound's χ-space (torsional flexibility), making it an invaluable building block in the rational design of peptidomimetics and conformationally constrained therapeutics .

This technical guide provides an authoritative breakdown of its physicochemical properties, analytical characterization, synthetic methodology, and biological applications.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In drug development, distinguishing between the average molecular weight (MW) and the monoisotopic exact mass is critical for both synthetic stoichiometry and high-resolution mass spectrometry (HRMS) identification.

Quantitative Data Summary
PropertyValueApplication / Significance
Molecular Formula C5H7N3O2Defines atomic composition .
Average Molecular Weight 141.13 g/mol Used for bulk stoichiometric calculations in solid-phase peptide synthesis (SPPS).
Monoisotopic Exact Mass 141.0538 DaCrucial for sub-ppm mass accuracy identification in HRMS (e.g., Orbitrap, Q-TOF).
pKa (Predicted) ~1.24 (COOH), ~6.0 (Imidazole)Dictates zwitterionic behavior and column selection in chromatography .

Expertise & Experience Insight : The exact mass of 141.0538 Da is derived from the most abundant isotopes of its constituent atoms ( 12 C, 1 H, 14 N, 16 O). In complex biological matrices, isobaric interferences (distinct molecules sharing the nominal mass of 141 Da) are common. Utilizing HRMS to target the exact mass of the protonated adduct ( [M+H]+ at m/z 142.0611) ensures unambiguous identification and prevents false positives during pharmacokinetic profiling.

Analytical Characterization: Self-Validating LC-MS/MS Protocol

Because imidazolylglycine is a highly polar zwitterion, standard reversed-phase chromatography (e.g., C18 columns) fails to provide adequate retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is the field-proven standard for this analyte.

Step-by-Step HILIC-MS/MS Methodology
  • Column Selection : Equip the LC system with an amide-functionalized HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation :

    • Phase A : 10 mM Ammonium formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Causality: This low pH ensures both the imidazole ring and alpha-amino group are fully protonated, maximizing polarity).

    • Phase B : 0.1% Formic acid in Acetonitrile.

  • Gradient Elution : Start at 90% B, holding for 1 minute, then linearly decrease to 50% B over 5 minutes.

    • Self-Validation Check : In HILIC, water is the strong eluting solvent. If the synthesized compound is truly imidazolylglycine, its retention time must decrease as the gradient shifts toward a higher percentage of Phase A.

  • MS/MS Detection (Positive Ion Mode) :

    • Target the precursor ion [M+H]+ at m/z 142.06.

    • Monitor the primary quantitative transition: m/z 142.06 96.04.

    • Self-Validation Check : The fragment at m/z 96.04 corresponds to the loss of formic acid equivalent ( H2​CO2​ , 46 Da), leaving the intact protonated imidazole-carboxaldehyde core. Detecting this specific fragment validates the structural integrity of the imidazole ring post-collision.

Synthetic Methodology: The Bucherer-Bergs Route

The synthesis of imidazolylglycine is typically achieved via the hydrolysis of a hydantoin intermediate. This route is preferred over the Strecker synthesis because it avoids the handling of volatile, highly toxic hydrogen cyanide gas, utilizing safer potassium cyanide and ammonium carbonate instead .

Step-by-Step Synthetic Protocol
  • Hydantoin Formation : Dissolve 1H-imidazole-4-carboxaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water. Add ammonium carbonate (3.0 eq) and potassium cyanide (1.5 eq). Stir the mixture at 60°C for 12 hours.

    • Self-Validation Check : Monitor the reaction via LC-MS. The disappearance of the starting aldehyde (m/z 97.04 [M+H]+ ) and the appearance of the hydantoin intermediate (5-(1H-imidazol-5-yl)imidazolidine-2,4-dione, exact mass 166.0491 Da, m/z 167.05 [M+H]+ ) confirms successful condensation.

  • Alkaline Hydrolysis : Isolate the hydantoin precipitate by filtration. Suspend the solid in a 2M aqueous solution of Barium hydroxide ( Ba(OH)2​ ) and reflux for 24 hours.

    • Causality : Barium hydroxide is chosen over sodium hydroxide because the barium ions can be quantitatively precipitated out as insoluble barium sulfate ( BaSO4​ ) upon neutralization, drastically simplifying the purification of the highly polar amino acid product.

  • Neutralization and Isolation : Cool the reaction to room temperature. Carefully add 1M H2​SO4​ until the pH reaches ~6.0. Filter out the dense BaSO4​ precipitate.

  • Purification : Concentrate the filtrate and purify via cation-exchange chromatography (e.g., Dowex 50WX8, eluting with dilute ammonium hydroxide) to yield pure 2-amino-2-(1H-imidazol-5-yl)acetic acid.

SynthesisWorkflow A 1H-imidazole-5-carboxaldehyde B Bucherer-Bergs Reaction KCN, (NH4)2CO3 A->B C Hydantoin Intermediate (Exact Mass: 166.0491) B->C D Alkaline Hydrolysis Ba(OH)2, Reflux C->D E Imidazolylglycine (Exact Mass: 141.0538) D->E

Step-by-step synthetic workflow for Imidazolylglycine via hydantoin intermediate.

Biological Applications: χ-Space Control in Peptidomimetics

In native peptides, histidine frequently serves as a catalytic residue or a metal-coordinating ligand (e.g., binding zinc in matrix metalloproteinases). The native histidine side chain possesses two degrees of torsional freedom ( χ1​ and χ2​ ).

By substituting native histidine with imidazolylglycine, medicinal chemists eliminate the χ2​ torsional angle. This "conformationally constrained" analogue forces the imidazole ring closer to the peptide backbone. If the mutated peptide retains biological activity, it proves that the receptor's binding pocket requires a shallow, rigid imidazole presentation. Conversely, a loss of activity indicates that the deeper reach of the native propanoic acid chain is necessary for optimal target engagement .

Coordination cluster_0 Native Binding cluster_1 Peptidomimetic Probing Zn Zinc Ion (Zn2+) Catalytic Core His Histidine (Propanoic acid chain) His->Zn coordinates Effect1 Optimal Distance (Standard Coordination) His->Effect1 Igly Imidazolylglycine (Acetic acid chain) Igly->Zn coordinates Effect2 Shortened Distance (Altered χ-Space) Igly->Effect2

Spatial coordination differences between native Histidine and Imidazolylglycine.

References

  • Title: Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control Source: International Journal of Molecular Sciences (NCBI / PMC) URL: [Link]

  • Title: PubChem Compound Summary for CID 10158234, 2-Amino-2-(1H-imidazol-5-yl)acetic acid Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Synthesis of imidazolylglycine sweetener containing nor-histidine Source: ResearchGate URL: [Link]

Foundational

A Technical Guide to the Preliminary In-Vitro Toxicity Assessment of 2-Amino-2-(1H-imidazol-5-yl)acetic acid

Executive Summary This document provides a comprehensive technical framework for conducting a preliminary in vitro toxicity assessment of the novel compound, 2-Amino-2-(1H-imidazol-5-yl)acetic acid. In the absence of exi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This document provides a comprehensive technical framework for conducting a preliminary in vitro toxicity assessment of the novel compound, 2-Amino-2-(1H-imidazol-5-yl)acetic acid. In the absence of existing public toxicological data, this guide establishes a tiered, rationale-driven strategy for generating foundational safety information. We champion a workflow that begins with broad cytotoxicity screening to establish dose-ranging, followed by a standard battery of genotoxicity assays. This approach aligns with international regulatory guidance, including the tiered strategy for toxicity testing advised by the U.S. Food and Drug Administration (FDA), which prioritizes in vitro methods in the early stages of drug development to identify potential adverse effects efficiently and ethically.[1][2] The protocols detailed herein are designed to be self-validating, incorporating necessary controls and established methodologies to ensure data integrity and reproducibility. This guide is intended for researchers, toxicologists, and drug development professionals tasked with the initial safety evaluation of new chemical entities.

Introduction: Rationale and Strategic Imperative

The journey of a new chemical entity (NCE) from discovery to potential clinical application is contingent upon a rigorous and early assessment of its safety profile. 2-Amino-2-(1H-imidazol-5-yl)acetic acid is an organic compound with potential applications as a pharmaceutical or synthetic intermediate.[3] A thorough understanding of its interaction with biological systems is paramount before committing significant resources to further development.

Compound Profile
  • IUPAC Name: 2-amino-2-(1H-imidazol-5-yl)acetic acid[4]

  • Molecular Formula: C₅H₇N₃O₂[4]

  • CAS Number: 13726-60-8[3][5]

  • Structure: alt text

    (Source: PubChem CID 10158234)

The Mandate for In Vitro Screening

Modern toxicology has undergone a paradigm shift, moving away from a primary reliance on animal testing towards the use of in vitro and other new approach methodologies (NAMs).[6] This strategy is not only ethically driven by the "3Rs" principle (Replacement, Reduction, and Refinement of animal use) but is also scientifically and economically sound. In vitro assays offer rapid, cost-effective, and high-throughput screening capabilities, allowing for the early deselection of compounds with unfavorable toxicity profiles.[2][7]

Predictive Toxicology: Insights from Structural Analogs
  • Imidazole (Parent Compound): Toxicological evaluations indicate that imidazole is harmful following oral administration and is a severe skin and eye irritant.[8] Notably, it has proven to be non-mutagenic in Salmonella/microsome (Ames) assays.[8]

  • Imidazol-1-yl-acetic acid (Positional Isomer): Safety Data Sheets (SDS) for this isomer classify it as a substance that causes skin irritation, serious eye damage, and may cause respiratory irritation.[9][10][11]

This information suggests that cytotoxicity and local irritation (dermal, ocular) are pertinent endpoints to investigate for 2-Amino-2-(1H-imidazol-5-yl)acetic acid.

Recommended Tier 1 Screening Cascade

We propose a sequential, two-part Tier 1 screening cascade designed to provide the most critical preliminary toxicity data: general cytotoxicity and genotoxicity. The results of the initial cytotoxicity assays are essential for determining the appropriate concentration range for subsequent, more mechanistically focused assays.

G cluster_0 Tier 1: Foundational Toxicity Assessment cluster_1 Decision Point & Further Tiers A Step 1: Cytotoxicity Assessment (e.g., MTT Assay) B Step 2: Genotoxicity Assessment (e.g., Ames & Micronucleus) A->B Determines concentration range (Sub-cytotoxic levels) C Data Analysis & Risk Evaluation B->C D Tier 2 Mechanistic Assays (e.g., Skin Irritation, Cardiotoxicity) C->D If low risk profile

Caption: Proposed workflow for preliminary in vitro toxicity assessment.

Step 1: Cytotoxicity Assessment

Causality & Experimental Rationale: The foundational step in any toxicity screen is to determine the concentrations at which a compound exerts cytotoxic effects. This establishes the half-maximal inhibitory concentration (IC₅₀), a critical parameter that dictates the dose selection for all subsequent in vitro experiments. Assays conducted at overly toxic concentrations can produce misleading results, while concentrations that are too low may fail to reveal potential liabilities. We recommend the MTT assay due to its robustness, high-throughput nature, and extensive validation.[2]

Recommended Cell Lines: To obtain a broader understanding of potential cytotoxicity, we recommend using at least two distinct human cell lines:

  • HepG2 (Human Hepatocellular Carcinoma): A widely used model for liver toxicity, as the liver is a primary site of drug metabolism and potential toxicity.[12]

  • HaCaT (Human Keratinocytes): An immortalized, non-cancerous skin cell line.[13] This is particularly relevant given the known irritant properties of related imidazole compounds.[8][9]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate HepG2 and HaCaT cells in separate 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Amino-2-(1H-imidazol-5-yl)acetic acid in a suitable solvent (e.g., sterile water or DMSO). Perform a serial dilution to create a range of concentrations (e.g., 0.1 µM to 1000 µM).

  • Treatment: Remove the culture medium from the cells and replace it with a medium containing the various concentrations of the test compound. Include vehicle-only controls (solvent) and untreated controls.

  • Incubation: Incubate the treated cells for 24 to 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage cell viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Cytotoxicity Summary

Cell LineExposure Time (hr)IC₅₀ (µM)95% Confidence Interval
HepG224DataData
HepG248DataData
HaCaT24DataData
HaCaT48DataData
Step 2: Genotoxicity Assessment

Causality & Experimental Rationale: Genotoxicity, the ability of a substance to damage DNA, is a critical endpoint that can indicate mutagenic and carcinogenic potential.[14] Regulatory agencies worldwide require genotoxicity assessment.[15] Based on data from the parent imidazole compound, which was negative in the Ames test[8], our working hypothesis is that 2-Amino-2-(1H-imidazol-5-yl)acetic acid may also be non-mutagenic. However, this must be confirmed experimentally. A standard initial screen involves a bacterial mutation assay complemented by a mammalian cell assay to detect a broader range of genetic damage.

Recommended Assays:

  • Bacterial Reverse Mutation (Ames) Test (OECD TG 471): This is the gold-standard initial screen for identifying compounds that can cause gene mutations. It uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. A positive result is indicated by the compound causing a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

  • In Vitro Micronucleus Test (OECD TG 487): This mammalian cell assay is a crucial follow-up. It detects both clastogens (agents that break chromosomes) and aneugens (agents that affect chromosome number). The formation of micronuclei, which are small nuclei containing chromosome fragments or whole chromosomes left behind during cell division, indicates genotoxic damage.

Experimental Protocol: Summarized Ames Test (per OECD TG 471)

  • Strain Selection: Utilize at least five tester strains, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or TA102.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor-1254 induced rat liver S9 fraction) to identify metabolites that may be genotoxic.

  • Dose Selection: Use a minimum of five concentrations of the test compound, selected based on cytotoxicity data from a preliminary range-finding test. The highest concentration should aim to show some toxicity or be 5 mg/plate or 5 µL/plate.

  • Assay Procedure (Plate Incorporation Method):

    • Mix the test compound, bacterial culture, and (if required) S9 mix in molten top agar.

    • Pour this mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a concentration-related increase in revertants, typically a two-fold or greater increase over the solvent control for most strains.

Data Presentation: Genotoxicity Summary

AssayTest SystemMetabolic Activation (S9)Concentration Range Tested (µ g/plate or µM)Result (Positive/Negative/Equivocal)
Ames Test (OECD 471)S. typhimurium TA98- / +DataData
Ames Test (OECD 471)S. typhimurium TA100- / +DataData
... (other strains)...- / +DataData
Micronucleus (OECD 487)e.g., CHO-K1 cells- / +DataData

Data Interpretation and Decision-Making Framework

The synthesis of data from this Tier 1 cascade provides a foundational risk assessment. The relationship between cytotoxicity and genotoxicity is key. A compound that is genotoxic at non-cytotoxic concentrations is a significant concern.

G Start Tier 1 Data Acquired (IC50 & Genotoxicity) Genotox_Check Genotoxic at Non-Cytotoxic Concentrations? Start->Genotox_Check Cytotox_Check High Cytotoxicity? (e.g., IC50 < 10 µM) Genotox_Check->Cytotox_Check No High_Risk High Risk: Significant Development Hurdle Consider Termination Genotox_Check->High_Risk Yes Medium_Risk Medium Risk: Requires Mechanistic Follow-up (Tier 2 Assays) Cytotox_Check->Medium_Risk Yes Low_Risk Low Preliminary Risk: Proceed with Development Cytotox_Check->Low_Risk No

Caption: A simplified decision-making flowchart based on Tier 1 results.

  • Low-Risk Profile: High IC₅₀ values (>50-100 µM) and negative results in both the Ames and micronucleus assays. This profile would support the progression of the compound to further development stages.

  • Medium-Risk Profile: High cytotoxicity (e.g., IC₅₀ < 10 µM) but negative genotoxicity results. This would warrant Tier 2 investigation into the mechanism of cell death (apoptosis vs. necrosis) and potential organ-specific toxicities (e.g., cardiotoxicity, hepatotoxicity). Given the data on analogs, a Reconstructed Human Epidermis (RhE) test (OECD TG 439) for skin irritation would be a logical next step.

  • High-Risk Profile: Positive genotoxicity results, particularly at sub-cytotoxic concentrations. This is a significant finding that often halts the development of a compound for many therapeutic applications.

Conclusion

This guide outlines a robust, logical, and scientifically-grounded strategy for generating the essential preliminary in vitro toxicity data for 2-Amino-2-(1H-imidazol-5-yl)acetic acid. By systematically evaluating cytotoxicity and genotoxicity in accordance with established international guidelines, researchers can make informed, data-driven decisions about the compound's future development. This tiered approach ensures that resources are used efficiently while upholding the highest standards of scientific integrity and ethical responsibility in the drug development process.

References

  • PETA Science Consortium International e.V. (2021). Updates to OECD in vitro and in chemico test guidelines. [Link]

  • HistologiX. (2025). Understanding FDA Guidelines for Toxicity Studies. [Link]

  • Organisation for Economic Co-operation and Development (OECD). In vitro assays for developmental neurotoxicity. [Link]

  • Organisation for Economic Co-operation and Development (OECD). Guidelines for the Testing of Chemicals. [Link]

  • In Vitro toxicology blog. (2026). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. [Link]

  • Charles River Laboratories. In Vitro Toxicology Testing. [Link]

  • Scribd. (n.d.). In vitro Toxicity Tests. [Link]

  • Berufsgenossenschaft Rohstoffe und Chemische Industrie (BG RCI). (2006). TOXICOLOGICAL EVALUATIONS - Imidazole. [Link]

  • European Society of Toxicology In Vitro (ESTIV). (2022). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. [Link]

  • International Collaboration on Alternative Test Methods and Policy (ICAPO). (2025). OECD Releases 2025 Test Guideline Programme Updates. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). In Vitro Toxicity Testing in the Twenty-First Century. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 656129, Imidazole-1-acetic acid. [Link]

  • DC Chemicals. (2024). Imidazol-1-yl-acetic acid|22884-10-2|MSDS. [Link]

  • MetaSci. (n.d.). Safety Data Sheet 4-Imidazoleacetic acid hydrochloride. [Link]

  • National Center for Biotechnology Information (NCBI). (2022). A cytotoxic survey on 2‐amino‐1H‐imidazol based synthetic marine sponge alkaloid analogues. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10158234, 2-Amino-2-(1H-imidazol-5-yl)acetic acid. [Link]

  • Acta Pharmaceutica. (2013). An in vitro based investigation into the cytotoxic effects of D-amino acids. [Link]

  • National Center for Biotechnology Information (NCBI). (2012). Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. [Link]

  • Environmental Health Perspectives. (n.d.). Summary of Carcinogenic Potency and Positivity for 492 Rodent Carcinogens in the Carcinogenic Potency Database. [Link]

  • ResearchGate. (2015). Updated recommended lists of genotoxic and non-genotoxic chemicals for assessment of the performance of new or improved genotoxicity tests. [Link]

  • Semantic Scholar. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. [Link]

  • MDPI. (2020). In Silico and In Vitro Studies of Mycotoxins and Their Cocktails; Their Toxicity and Its Mitigation by Silibinin Pre-Treatment. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the Selective Nα-Fmoc Protection of 2-Amino-2-(1H-imidazol-5-yl)acetic acid for Solid-Phase Peptide Synthesis

An Application Note and Protocol from the Senior Application Scientist Abstract This document provides a detailed, two-part protocol for the preparation of Nα-Fmoc-Nτ-Trityl-2-amino-2-(1H-imidazol-5-yl)acetic acid. The d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This document provides a detailed, two-part protocol for the preparation of Nα-Fmoc-Nτ-Trityl-2-amino-2-(1H-imidazol-5-yl)acetic acid. The direct Nα-Fmoc protection of 2-Amino-2-(1H-imidazol-5-yl)acetic acid is complicated by the nucleophilic nature of the imidazole side chain, which can lead to undesired side reactions and low yields. To ensure regioselective protection and generate a building block suitable for solid-phase peptide synthesis (SPPS), a two-stage strategy is employed. First, the imidazole side chain is protected with a Trityl (Trt) group. Second, the α-amino group is protected with the Fluorenylmethyloxycarbonyl (Fmoc) group. This guide explains the chemical rationale behind this strategy and provides step-by-step experimental procedures, characterization guidelines, and troubleshooting advice for researchers in peptide chemistry and drug development.

Strategic Rationale: The Necessity of Orthogonal Protection

The synthesis of high-quality peptides relies on the use of amino acid building blocks where the α-amino group is temporarily protected, most commonly by the base-labile Fmoc group. However, amino acids with reactive side chains, such as the imidazole group in 2-Amino-2-(1H-imidazol-5-yl)acetic acid, present a significant challenge.

The imidazole moiety contains two nitrogen atoms: a pyridine-like Nπ (N-1) and a pyrrole-like Nτ (N-3). The Nτ atom is nucleophilic and can compete with the α-amino group in reacting with electrophilic Fmoc reagents like Fmoc-OSu, leading to the formation of undesired Nτ-Fmoc derivatives or di-protected species. This side reaction reduces the yield of the desired Nα-protected product and introduces impurities that are difficult to separate.

To circumvent this, an orthogonal protection strategy is essential. This involves:

  • Protecting the Imidazole Side Chain: The Nτ atom is first protected with a group that is stable to the basic conditions required for Fmoc group removal during SPPS but can be removed during the final acidolytic cleavage from the resin. The Trityl (Trt) group is an excellent choice as it is bulky, effectively shields the imidazole ring, and is readily cleaved by trifluoroacetic acid (TFA).

  • Protecting the α-Amino Group: Once the side chain is masked, the Nα-Fmoc group can be installed cleanly and in high yield.

This two-stage approach ensures the regioselective synthesis of the desired building block, Nα-Fmoc-Nτ-Trityl-2-amino-2-(1H-imidazol-5-yl)acetic acid, ready for incorporation into peptide sequences.

Visualizing the Two-Stage Protection Workflow

The following diagram illustrates the sequential protection strategy, starting from the unprotected amino acid to the final, fully protected building block ready for peptide synthesis.

G cluster_0 Stage 1: Side-Chain Protection cluster_1 Stage 2: Nα-Fmoc Protection AA 2-Amino-2-(1H-imidazol-5-yl)acetic acid Reagent1 Trityl Chloride (Trt-Cl) Triethylamine (TEA) AA->Reagent1 1. Add Reagents Solvent1 Solvent: DMF AA->Solvent1 2. Dissolve Protected_AA Nτ-Trityl-2-amino-2-(1H-imidazol-5-yl)acetic acid Solvent1->Protected_AA 3. Reaction & Work-up Protected_AA_Copy Nτ-Trityl Intermediate Protected_AA->Protected_AA_Copy Proceed to Stage 2 Fmoc_Reagent Fmoc-OSu Sodium Bicarbonate (NaHCO3) Solvent2 Solvent: 1,4-Dioxane/Water Final_Product Nα-Fmoc-Nτ-Trityl-2-amino-2- (1H-imidazol-5-yl)acetic acid Solvent2->Final_Product 3. Reaction & Purification Protected_AA_Copy->Fmoc_Reagent 1. Add Reagents Protected_AA_Copy->Solvent2 2. Dissolve

Caption: Workflow for the orthogonal protection of 2-Amino-2-(1H-imidazol-5-yl)acetic acid.

Experimental Protocols

Part 1: Synthesis of Nτ-Trityl-2-amino-2-(1H-imidazol-5-yl)acetic acid

Rationale: This step selectively protects the imidazole side chain. Triethylamine (TEA) acts as a base to neutralize the HCl generated during the reaction with Trityl chloride (Trt-Cl). Dichloromethane (DCM) or Dimethylformamide (DMF) is used as the solvent. An excess of TEA is used to ensure the reaction goes to completion and to prevent protonation of the α-amino group, which would render it unreactive.

Materials & Reagents:

  • 2-Amino-2-(1H-imidazol-5-yl)acetic acid

  • Trityl Chloride (Trt-Cl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation: In a round-bottom flask, suspend 2-Amino-2-(1H-imidazol-5-yl)acetic acid (1.0 eq) in anhydrous DCM or DMF.

  • Basification: Cool the suspension in an ice bath and add triethylamine (TEA) (2.5 eq) dropwise while stirring. Stir for 10-15 minutes to ensure complete deprotonation of the relevant groups.

  • Tritylation: Add Trityl chloride (Trt-Cl) (1.1 eq) portion-wise to the stirred suspension over 20 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove any triethylammonium chloride salt that has precipitated.

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often a solid. It can be purified by precipitation or recrystallization. Triturate the crude residue with cold diethyl ether, filter the resulting solid, and wash with more cold diethyl ether to remove unreacted Trt-Cl and other impurities. Dry the solid product under vacuum.

  • Characterization: Confirm the structure and purity of the Nτ-Trityl intermediate using ¹H NMR and Mass Spectrometry.

Part 2: Synthesis of Nα-Fmoc-Nτ-Trityl-2-amino-2-(1H-imidazol-5-yl)acetic acid

Rationale: This step introduces the Fmoc group onto the α-amino group. The reaction is typically performed in a mixture of an organic solvent (like 1,4-dioxane or acetone) and water. An inorganic base, such as sodium bicarbonate or sodium carbonate, is used to maintain a basic pH (around 8-9). This deprotonates the α-amino group, enhancing its nucleophilicity, while leaving the carboxylate group charged, which aids in solubility in the aqueous medium. Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is a common and efficient reagent for this transformation.

Materials & Reagents:

  • Nτ-Trityl-2-amino-2-(1H-imidazol-5-yl)acetic acid (from Part 1)

  • Fmoc-OSu (9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the Nτ-Trityl intermediate (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir until a clear solution is obtained.

  • Fmocylation: Add Fmoc-OSu (1.05 eq) to the solution. The mixture may become cloudy.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with water and wash with diethyl ether (2x) to remove any unreacted Fmoc-OSu and other non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. The product should precipitate as a white solid.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic extracts and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The final product can be purified by flash column chromatography on silica gel if necessary, although often the precipitated product is of sufficient purity for use in SPPS.

  • Characterization: Confirm the final structure, purity, and identity of Nα-Fmoc-Nτ-Trityl-2-amino-2-(1H-imidazol-5-yl)acetic acid using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Summary of Reaction Parameters

ParameterStage 1: Nτ-TritylationStage 2: Nα-Fmoc Protection
Starting Material 2-Amino-2-(1H-imidazol-5-yl)acetic acidNτ-Trityl Intermediate
Key Reagents Trityl Chloride (1.1 eq), Triethylamine (2.5 eq)Fmoc-OSu (1.05 eq), NaHCO₃
Solvent System Anhydrous DCM or DMF1:1 1,4-Dioxane / 10% aq. NaHCO₃
Reaction Time 12-16 hours4-6 hours
Reaction Temp. Room TemperatureRoom Temperature
Work-up Aqueous wash, extractionAcidification, precipitation, extraction
Purification Precipitation/Recrystallization from etherFlash Chromatography (if needed)

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield in Stage 1 Insufficient base; moisture in the reaction.Ensure anhydrous conditions. Use the specified excess of TEA.
Di-tritylation or other side products Reaction conditions too harsh.Add Trt-Cl slowly and at a low temperature to improve selectivity.
Incomplete reaction in Stage 2 Incorrect pH; poor solubility of starting material.Ensure the pH is maintained between 8-9. Add more co-solvent (dioxane) if solubility is an issue.
Presence of Fmoc-OH in final product Hydrolysis of Fmoc-OSu.Use fresh Fmoc-OSu. Ensure the reaction is not run for an excessively long time.
Product oiling out during acidification Product is not readily crystalline.If an oil forms, extract directly with ethyl acetate. Try scratching the flask to induce crystallization.

References

  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Side-Chain Protection for Solid-Phase Peptide Synthesis. Methods in Enzymology, 289, 104-126. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]

  • Bodanszky, M. (1993). Principles of Peptide Synthesis (2nd ed.). Springer-Verlag Berlin Heidelberg. This book provides extensive background on protecting group strategies. A general reference to the publisher's page for the book series is provided. [Link]

  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethyloxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409. [Link]

  • Laplante, C., & Hall, D. G. (2001). General and High-Yielding Method for the N-Fmoc Protection of Amino Acids. Organic Letters, 3(10), 1487-1490. [Link]

Application

Application Note: Incorporating 2-Amino-2-(1H-imidazol-5-yl)acetic acid (Imidazolylglycine) into Peptidomimetics

Introduction and Rationale The design of highly selective peptidomimetics relies heavily on the spatial orientation of pharmacophore side chains, a concept known as χ -space control. Canonical histidine plays a critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The design of highly selective peptidomimetics relies heavily on the spatial orientation of pharmacophore side chains, a concept known as χ -space control. Canonical histidine plays a critical role in receptor recognition (e.g., opioid and sweet taste receptors) due to the unique stereoelectronic properties of its imidazole ring. However, the high conformational flexibility provided by its β -methylene group can lead to off-target binding and reduced receptor selectivity [1].

2-Amino-2-(1H-imidazol-5-yl)acetic acid , commonly referred to as imidazolylglycine (Igl) or nor-histidine , is a lower homologue of histidine where the β -methylene spacer has been removed. By placing the imidazole ring directly on the α -carbon, the χ1​ and χ2​ torsional angles are severely restricted. Incorporating Igl into a peptide backbone locks the imidazole pharmacophore into a rigid spatial arrangement, allowing researchers to probe ligand-receptor binding pockets with high precision and develop potent, conformationally constrained therapeutics [1].

Mechanistic Insights: The Dual Challenge of Sterics and Racemization

While Igl is a powerful structural tool, its incorporation via Solid-Phase Peptide Synthesis (SPPS) presents two severe chemical challenges that dictate the experimental design:

  • Base-Catalyzed Racemization (Epimerization): Igl is an α -heteroarylglycine. During carboxyl activation, the intermediate O-acylisourea rapidly cyclizes into an oxazolone. Because the electron-rich imidazole ring is in direct conjugation with the α -carbon, the planar enolate of the oxazolone is highly stabilized. The presence of standard tertiary amine bases (like DIPEA) will rapidly abstract the α -proton, leading to complete loss of stereointegrity [2].

  • Steric Hindrance: The proximity of the bulky, trityl-protected imidazole ring to the α -amine creates significant steric bulk, drastically reducing the kinetics of the coupling reaction and increasing the likelihood of deletion sequences.

To overcome these barriers, the protocol must utilize a base-free coupling environment and mandate aggressive capping steps.

Comparative Analysis of Coupling Conditions

Selecting the correct coupling reagent is the most critical decision when working with Fmoc-Igl(Trt)-OH. The table below summarizes the causality behind reagent selection based on empirical data for α -arylglycines.

Table 1: Effect of Coupling Reagents on α -Arylglycine Epimerization and Yield

Coupling Reagent SystemBase AddedEpimerization (%)Coupling KineticsRecommendation & Causality
HBTU / HOBt DIPEA (2 eq)> 15.0 %FastNot Recommended. Strong base drives rapid oxazolone enolization.
HATU Collidine (2 eq)~ 5.0 %Very FastSituational. Use only if coupling to a severely hindered secondary amine; collidine is a weaker base but still risks epimerization [2].
DIC / HOBt None< 2.0 %SlowAcceptable. Base-free, but slow kinetics increase the risk of incomplete coupling.
DIC / OxymaPure None< 0.5 % FastOptimal (Standard). Oxyma acts as a powerful nucleophile in a slightly acidic/neutral environment, suppressing the oxazolone pathway.
DEPBT DIPEA (1 eq)< 1.0 %ModerateAlternative. Organophosphorus reagent that avoids oxazolone formation entirely, though kinetics are sluggish.

Optimized Solid-Phase Peptide Synthesis (SPPS) Workflow

The following workflow is designed specifically for the base-free incorporation of Fmoc-Igl(Trt)-OH into a growing peptide chain.

SPPS_Workflow Start Peptidyl-Resin (e.g., 2-CTC Resin) Deprotect Fmoc Deprotection 20% Piperidine in DMF (2 x 5 min) Start->Deprotect Wash1 Wash DMF (5 x 1 min) Deprotect->Wash1 Activate Activation Fmoc-Igl(Trt)-OH + DIC + Oxyma (Base-Free) Wash1->Activate Couple Coupling 2-4 Hours at 25°C Activate->Couple Wash2 Wash & Cap Ac2O / Pyridine / DMF (10 min) Couple->Wash2 Wash2->Deprotect Next Cycle Cleave Global Cleavage TFA / TIS / H2O (2 Hours) Wash2->Cleave Final Cycle

Figure 1: Optimized base-free SPPS workflow for Fmoc-Igl(Trt)-OH incorporation.

Step-by-Step Methodology (0.1 mmol Scale)

Note: Igl is typically synthesized de novo via the Bucherer-Bergs hydantoin synthesis from imidazole-4-carboxaldehyde, followed by basic hydrolysis and Fmoc/Trt protection [3]. This protocol assumes the use of commercially or synthetically acquired Fmoc-Igl(Trt)-OH.

Step 1: Resin Preparation

  • Swell 0.1 mmol of 2-Chlorotrityl chloride (2-CTC) resin in dry Dichloromethane (DCM) for 30 minutes. Causality: 2-CTC resin is highly sterically hindered. If Igl is near the C-terminus, 2-CTC prevents base-catalyzed diketopiperazine (DKP) formation during subsequent Fmoc deprotections.

Step 2: Fmoc Deprotection

  • Treat the resin with 2 mL of 20% (v/v) piperidine in DMF for 5 minutes.

  • Drain and repeat with a fresh 2 mL aliquot for an additional 5 minutes.

  • Wash the resin thoroughly with DMF (5 × 2 mL, 1 min each) to remove all traces of piperidine. Causality: Residual piperidine will act as a base during the coupling step, triggering Igl racemization.

Step 3: Base-Free Activation and Coupling

  • In a separate vial, dissolve 0.3 mmol (3.0 eq) of Fmoc-Igl(Trt)-OH and 0.3 mmol (3.0 eq) of OxymaPure in 1.5 mL of minimal DMF.

  • Add 0.3 mmol (3.0 eq) of N,N'-Diisopropylcarbodiimide (DIC) to the vial. Stir for 2 minutes to pre-activate. Do not add DIPEA or NMM.

  • Transfer the activated mixture to the resin.

  • Agitate gently at room temperature for 2 to 4 hours.

  • Validate coupling completion using a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines). If positive, repeat the coupling step with fresh reagents.

Step 4: Mandatory Capping

  • Due to the steric bulk of the Trt-protected imidazole, coupling efficiency may plateau at ~95%. To prevent the formation of inseparable deletion sequences, capping is mandatory.

  • Treat the resin with 2 mL of a capping solution (10% Acetic Anhydride, 20% Pyridine, 70% DMF) for 10 minutes.

  • Wash extensively with DMF (5 × 2 mL) and DCM (3 × 2 mL).

Step 5: Global Cleavage and Deprotection

  • Treat the resin with 2 mL of cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O.

  • Agitate for 2 hours at room temperature. Causality: The Trt group on the imidazole nitrogen is highly acid-labile and will be efficiently removed alongside global cleavage.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry under a nitrogen stream.

Analytical Validation

Because epimerization is the primary failure mode when working with Igl, the protocol must be self-validating through rigorous analytical chemistry:

  • Chromatographic Resolution: Standard steep HPLC gradients (e.g., 5-95% MeCN over 15 mins) will often co-elute D- and L-epimers of constrained peptides. Validate stereopurity using a shallow gradient (e.g., 0.5% MeCN increase per minute) on a C18 or C8 analytical column. The D-epimer typically elutes slightly later than the L-epimer due to altered hydrophobic surface exposure.

  • Mass Spectrometry (LC-MS): Confirm the mass of the target peptide. Note that the loss of the β -methylene group means the Igl residue has a residual mass of 123.04 Da , which is exactly 14.01 Da less than canonical histidine (137.05 Da).

References

  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Int. J. Mol. Sci. 2011. 1

  • Fmoc Solid Phase Peptide Synthesis. ChemPep.2

  • Asymmetric synthesis of two new conformationally constrained lysine derivatives. ResearchGate.3

Sources

Method

Application Note: Advanced NMR Spectroscopy Protocols for 2-Amino-2-(1H-imidazol-5-yl)acetic acid

Introduction and Mechanistic Context 2-Amino-2-(1H-imidazol-5-yl)acetic acid, commonly referred to as imidazolylglycine or nor-histidine, is a highly polar, unnatural amino acid utilized extensively in the design of conf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Context

2-Amino-2-(1H-imidazol-5-yl)acetic acid, commonly referred to as imidazolylglycine or nor-histidine, is a highly polar, unnatural amino acid utilized extensively in the design of conformationally constrained peptidomimetics and targeted therapeutics [1]. Structurally, it is a lower homologue of histidine, lacking the β -methylene spacer. This direct attachment of the imidazole ring to the α -carbon drastically alters its electronic environment, pKa values, and consequent Nuclear Magnetic Resonance (NMR) behavior.

For analytical scientists, acquiring high-fidelity NMR spectra of imidazolylglycine presents a unique set of challenges. The molecule exists as a zwitterion near physiological pH, rendering it insoluble in standard organic NMR solvents. Furthermore, the imidazole ring undergoes rapid prototropic tautomerism between the and positions. If the solvent pH/pD is not rigorously controlled, this tautomerism—combined with intermediate exchange rates—leads to severe line broadening and shifting of the critical H2 and H4 resonances[1, 2].

This guide outlines a self-validating, causality-driven protocol for the NMR acquisition and spectral assignment of imidazolylglycine, ensuring reproducible data for drug development workflows.

NMR_Workflow Start Sample Preparation (Imidazolylglycine) Solvent Solvent Selection (D2O or DMSO-d6) Start->Solvent pH_Control pH/pD Adjustment (Crucial for Zwitterion) Solvent->pH_Control Acquisition NMR Acquisition (1H, 13C, 2D NMR) pH_Control->Acquisition Processing Data Processing (Fourier Transform, Phasing) Acquisition->Processing Analysis Spectral Analysis (Assignment & Tautomer Check) Processing->Analysis

Experimental workflow for NMR spectroscopy of 2-Amino-2-(1H-imidazol-5-yl)acetic acid.

Sample Preparation: A Self-Validating System

The foundation of trustworthy NMR data lies in sample preparation. Because imidazolylglycine is a zwitterion, Deuterium Oxide (D₂O) is the mandatory solvent for the unprotected amino acid.

Causality Behind Experimental Choices
  • Solvent Choice: Non-polar solvents (e.g., CDCl₃) cannot solvate the zwitterionic lattice energy. While DMSO-d₆ can be used for Boc- or Fmoc-protected derivatives [2], unprotected imidazolylglycine requires D₂O.

  • Internal Standard (Self-Validation): We utilize 0.5 mM TSP (3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt) rather than TMS, as TMS is insoluble in water. TSP serves a dual purpose: it acts as the 0.00 ppm chemical shift reference and serves as an internal quantitative standard. By integrating the TSP peak against the imidazolylglycine α -proton, the operator can validate the exact active concentration of the sample and detect any precipitation.

  • H-D Exchange Monitoring: Imidazole H2 protons are susceptible to base-catalyzed deuterium exchange in D₂O. By comparing the integration of the H2 proton against the α -proton (which does not exchange), the protocol self-validates the structural integrity of the analyte during the experiment.

Step-by-Step Preparation Protocol
  • Weighing: Accurately weigh 15–20 mg of imidazolylglycine to ensure a sufficient signal-to-noise (S/N) ratio for both 1D ¹³C and 2D HMBC acquisitions.

  • Dissolution: Dissolve the compound in 600 µL of D₂O containing 0.5 mM TSP.

  • pD Adjustment: Measure the pH of the solution using a micro-pH electrode. Calculate the pD using the relation: pD = pH_meter_reading + 0.4.

  • Titration: Adjust the pD to exactly 7.4 using dilute NaOD or DCl (0.1 M in D₂O). Do not use un-deuterated NaOH/HCl, as this will introduce massive HDO solvent suppression artifacts.

  • Transfer: Transfer 550 µL of the optimized solution into a high-quality 5 mm NMR tube.

The Logic of Tautomerism and Chemical Shifts

The chemical shifts of the imidazole ring are not static; they are dynamically governed by the pD of the solution. At neutral pD (~7.4), the rapid exchange between the -H and -H tautomers results in an averaged NMR signal. If the pD drops below 4.0, the ring becomes fully protonated (imidazolium cation), withdrawing electron density and deshielding the H2 and H4 protons, shifting them drastically downfield [3].

Tautomerism_Logic pH_State Solution pH / pD Acidic Acidic (pD < 4) Cationic Form pH_State->Acidic Neutral Neutral (pD ~ 7) Zwitterionic Form pH_State->Neutral Basic Basic (pD > 9) Anionic Form pH_State->Basic Shift_Acidic Downfield Shifts (H2, H4/H5 deshielded) Acidic->Shift_Acidic Shift_Neutral Averaged Shifts (Fast Tautomerism) Neutral->Shift_Neutral Shift_Basic Upfield Shifts (Increased Electron Density) Basic->Shift_Basic

Logical relationship between solvent pH, tautomeric state, and NMR chemical shifts.

NMR Acquisition Protocol

Due to the unique structure of imidazolylglycine, standard 1D ¹H parameters must be heavily modified. The α -proton resonates near 4.80–5.10 ppm, which is dangerously close to the residual HDO peak in D₂O (4.79 ppm at 25°C).

Step-by-Step Acquisition Methodology
  • Temperature Equilibration: Insert the sample and allow it to equilibrate at exactly 298 K for 5 minutes. Temperature fluctuations will cause the HDO peak to drift, ruining solvent suppression.

  • Tuning and Shimming: Perform precise tuning and matching of the probe. Shim the magnet using gradient shimming (e.g., topshim on Bruker systems) to achieve a TSP line width at half-height of < 1.0 Hz.

  • Pulse Calibration (P1): Determine the exact 90° pulse for the sample. This is critical for the success of complex solvent suppression sequences.

  • 1D ¹H Acquisition (Excitation Sculpting): Do not use standard presaturation (e.g., zgpr), as the continuous wave irradiation will saturate the nearby α -proton via spin diffusion. Instead, utilize a 1D NOESY or Excitation Sculpting sequence (zgesgp). This selectively suppresses the water resonance while preserving the integral integrity of the α -proton [4].

  • 1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum (zgpg30) with a minimum of 1024 scans to resolve the quaternary carboxylate and C5 imidazole carbons.

  • 2D HMBC Acquisition: Run an HMBC experiment optimized for long-range couplings ( nJCH​ = 8 Hz). This is the definitive experiment to prove the connectivity between the α -carbon and the imidazole C5 position, differentiating it from isomeric impurities.

Data Presentation and Expected Chemical Shifts

Unlike standard histidine, which presents a doublet of doublets for its α -proton due to the adjacent β -CH₂ group, the α -proton of imidazolylglycine appears as a diagnostic singlet (or a very tightly coupled broad singlet depending on long-range coupling to H4).

The table below summarizes the expected quantitative chemical shift data for unprotected imidazolylglycine at pD 7.4 in D₂O.

NucleusStructural PositionExpected Shift (ppm)MultiplicityIntegrationKey 2D HMBC Correlations
¹H α -CH4.80 – 5.10Singlet1HC=O, Imidazole C5, C4
¹H Imidazole H27.70 – 8.00Singlet1HImidazole C4, C5
¹H Imidazole H4(5)7.10 – 7.30Singlet1HImidazole C5, C2, α -C
¹³C α -C55.0 – 60.0---
¹³C Imidazole C2135.0 – 137.0---
¹³C Imidazole C4118.0 – 120.0---
¹³C Imidazole C5130.0 – 133.0---
¹³C Carboxyl C=O172.0 – 175.0---

Note: Chemical shifts may vary by ±0.2 ppm depending on exact ionic strength and precise pD calibration.

References

  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules / National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Potent, Cell Active, Non-Thiol Tetrapeptide Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Ring Opening of Aziridines by Pendant Silanols Allows for Stereospecific Preparations of 1'-Amino-Tetrahydrofurans. ChemRxiv. Available at:[Link]

  • Antimicrobial activity of newly synthesized imidazolones, their oxadiazolyl and acyclic C-nucleosides. ResearchGate. Available at:[Link]

Application

Application Note: Synthesis and Evaluation of 2-Amino-2-(1H-imidazol-5-yl)acetic Acid-Based Enzyme Inhibitors

Executive Summary & Mechanistic Rationale The development of potent metalloenzyme inhibitors frequently relies on the incorporation of high-affinity metal-binding pharmacophores. While native amino acids like histidine a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of potent metalloenzyme inhibitors frequently relies on the incorporation of high-affinity metal-binding pharmacophores. While native amino acids like histidine are commonly utilized for zinc chelation, their conformational flexibility often leads to off-target binding and suboptimal entropic penalties during target engagement.

2-Amino-2-(1H-imidazol-5-yl)acetic acid (also known as imidazol-4-ylglycine or imidazoleglycine) is a synthetic, unnatural lower homologue of histidine. By removing the single methylene spacer ( β -carbon) present in histidine, the imidazole ring is attached directly to the α -carbon. This structural modification restricts the conformational space of the side chain, forcing the imidazole moiety into a rigidified spatial orientation relative to the peptide backbone.

This application note details the synthesis of this critical unnatural amino acid and its integration into solid-phase peptide synthesis (SPPS) workflows. We specifically explore its application in the development of non-thiol Farnesyltransferase (FT) inhibitors and Angiotensin Converting Enzyme (ACE) inhibitors, where the imidazole nitrogen acts as a potent coordinate covalent ligand for active-site zinc ions [1][2].

FT_Inhibition A Farnesyltransferase (Zinc Metalloenzyme) B Native Substrate (CAAX Motif Peptides) A->B Binds C Imidazoleglycine Inhibitor C->A Competes with CAAX D Zinc Coordination (via Imidazole Nitrogen) C->D Mechanism E Enzyme Inhibition (Blocked Ras Farnesylation) D->E Results in

Caption: Mechanistic pathway of Farnesyltransferase inhibition by imidazole-based peptidomimetics.

Quantitative SAR Data: The Impact of the α -Amine

The structural causality of incorporating 2-amino-2-(1H-imidazol-5-yl)acetic acid can be observed in the Structure-Activity Relationship (SAR) data of FT inhibitors. In CAAX-box peptidomimetics, replacing the oxidizable thiol group with an imidazole ring yields chemically stable inhibitors.

As shown in Table 1 , the d,l -imidazol-4-ylglycine analog (Compound 10) demonstrates a nearly 3-fold improvement in FT inhibition compared to the natural l -histidine analog (Compound 9). The shortened side chain favorably alters the dihedral angles, positioning the imidazole ring deeper into the zinc-binding pocket. However, the presence of the α -amine itself introduces a slight electrostatic penalty compared to the desamino analog (Compound 4), likely due to internal salt-bridge formation that competes with enzyme binding [1].

Table 1: Comparative Inhibition Data for Imidazole-Based FT Inhibitors

Compound AnalogSequence / StructureFT IC 50​ (nM)SAG EC 50​ (μM)
9 ( l -Histidine)His-Val-Tic-Met520100
10 ( d,l -Imidazol-4-ylglycine)Igl-Val-Tic-Met180100
4 (Desamino analog)[Imidazol-4-yl-ethyl]-Val-Tic-Met< 13.8

Note: Igl = Imidazol-4-ylglycine. Tic = 1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid. Data adapted from Hunt et al. [1].

Synthetic Workflow: 2-Amino-2-(1H-imidazol-5-yl)acetic Acid

To utilize imidazoleglycine in SPPS, it must be synthesized and appropriately protected. We employ a modified Bucherer-Bergs reaction starting from 1-trityl-1H-imidazole-4-carboxaldehyde. This route is selected over the Strecker synthesis because the hydantoin intermediate is highly crystalline, allowing for purification by simple filtration rather than chromatography—a critical advantage when handling highly polar amino acid intermediates.

Synthesis_Workflow S1 1-Trityl-1H-imidazole-4-carboxaldehyde S2 Bucherer-Bergs Reaction (KCN, (NH4)2CO3, 60°C) S1->S2 S3 Hydantoin Intermediate (Crystalline Solid) S2->S3 85% Yield S4 Alkaline Hydrolysis (2M NaOH, Reflux) S3->S4 S5 Racemic Imidazoleglycine (2-Amino-2-(1H-imidazol-5-yl)acetic acid) S4->S5 90% Yield S6 Boc Protection & Detritylation (Boc2O, then TFA) S5->S6 S7 Boc-Igl-OH (Ready for SPPS) S6->S7 75% Yield

Caption: Step-by-step synthetic workflow for Boc-protected 2-Amino-2-(1H-imidazol-5-yl)acetic acid.

Protocol 3.1: Synthesis of the Hydantoin Intermediate
  • Reaction Setup: Suspend 1-trityl-1H-imidazole-4-carboxaldehyde (10.0 mmol) in 50 mL of a 1:1 mixture of Ethanol and deionized water.

  • Reagent Addition: Add ammonium carbonate ( (NH4​)2​CO3​ , 30.0 mmol) followed by potassium cyanide ( KCN , 15.0 mmol).

    • Safety Causality: Perform strictly in a rated fume hood. The excess ammonium carbonate buffers the solution, preventing the formation of volatile, highly toxic HCN gas.

  • Incubation: Stir the sealed reaction mixture at 60 °C for 12 hours.

  • Validation Check: Monitor via LC-MS (ESI+). The reaction is complete when the aldehyde peak disappears and the hydantoin mass [M+H]+ is dominant.

  • Isolation: Cool the mixture to 4 °C. The hydantoin precipitates as a dense white solid. Filter, wash with ice-cold water (3 × 20 mL), and dry under high vacuum.

Protocol 3.2: Hydrolysis and Boc-Protection
  • Hydrolysis: Suspend the hydantoin (8.0 mmol) in 2M aqueous NaOH (40 mL). Reflux at 100 °C for 24 hours. This drives the ring-opening and decarboxylation to yield the free amino acid.

  • Neutralization: Cool to room temperature and carefully adjust the pH to 6.5 using 2M HCl. The racemic amino acid precipitates. Filter and dry.

  • Boc Protection: Suspend the crude amino acid in 1:1 Dioxane/Water (30 mL). Adjust pH to exactly 9.5 using 10% Na2​CO3​ .

    • Causality: Maintaining pH 9.5 is critical. Lower pH prevents α -amine protection, while higher pH risks unwanted acylation of the imidazole ring.

  • Acylation: Add Di-tert-butyl dicarbonate ( Boc2​O , 9.6 mmol) dropwise. Stir for 6 hours.

  • Detritylation (if required): If the trityl group remains, treat the isolated solid with 1% TFA in Dichloromethane for 30 minutes, followed by precipitation in cold ether to yield pure Boc-Igl-OH .

Application Protocol: Farnesyltransferase Inhibition Assay

To validate the synthesized imidazoleglycine-containing peptidomimetics, a self-validating Scintillation Proximity Assay (SPA) is utilized. This assay measures the transfer of a tritiated farnesyl group to a biotinylated Ras peptide.

Protocol 4.1: In Vitro FTase SPA Assay
  • Buffer Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.5), 30 mM MgCl2​ , 20 mM KCl, 1 mM DTT, and 0.01% Triton X-100.

    • Causality: DTT is included to maintain the enzyme's structural cysteine residues in a reduced state, while Triton X-100 prevents non-specific aggregation of the highly hydrophobic peptidomimetics.

  • Pre-Equilibration: In a 96-well microplate, combine 10 nM recombinant human Farnesyltransferase (FTase) with varying concentrations of the imidazoleglycine inhibitor (serial dilutions from 10 μM to 0.1 nM). Incubate at room temperature for 15 minutes.

    • Causality: Pre-incubation is mandatory. It allows the rigidified imidazole ring to properly orient and coordinate the active-site zinc ion before substrate competition begins.

  • Reaction Initiation: Add 0.5 μM Biotin-Ras-CVLS peptide and 0.1 μM [3H] -Farnesyl pyrophosphate ( [3H] -FPP) to initiate the reaction. Total well volume should be 50 μL.

  • Incubation: Seal the plate and incubate at 37 °C for 60 minutes.

  • Termination & Detection: Stop the reaction by adding 50 μL of a stop solution containing 50 mM EDTA and 0.5 mg of Streptavidin-coated SPA beads.

    • Validation Check: The EDTA chelates the magnesium and zinc ions, instantly halting enzyme activity. The SPA beads capture the biotinylated peptide; only the covalently attached [3H] -farnesyl group will be close enough to the bead to excite the scintillant.

  • Readout: Allow beads to settle for 30 minutes, then read the plate on a microplate scintillation counter to determine the IC 50​ values.

References

  • Hunt, J. T., Lee, V. G., Leftheris, K., Seizinger, B., Carboni, J., Mabus, J., ... & Manne, V. (1996). Potent, Cell Active, Non-Thiol Tetrapeptide Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 39(2), 353-358. URL:[Link]

  • Cecchi, R., Ciabatti, R., Favara, D., Barone, D., & Baldoli, E. (1985). Imidazolyl Derivatives of Enalapril as Potential Angiotensin Converting Enzyme Inhibitors. Il Farmaco; edizione scientifica, 40(8), 541-554.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 2-Amino-2-(1H-imidazol-5-yl)acetic Acid in Organic Solvents

Overview Welcome to the Technical Support Center. 2-Amino-2-(1H-imidazol-5-yl)acetic acid (frequently referred to as imidazolylglycine or nor-histidine) is a highly polar, non-proteinogenic amino acid. Due to the immedia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Overview Welcome to the Technical Support Center. 2-Amino-2-(1H-imidazol-5-yl)acetic acid (frequently referred to as imidazolylglycine or nor-histidine) is a highly polar, non-proteinogenic amino acid. Due to the immediate proximity of the basic imidazole ring to the alpha-amino and carboxylic acid groups, this molecule forms an exceptionally stable zwitterionic lattice.

As a Senior Application Scientist, I have designed this troubleshooting guide to provide field-proven strategies for chemists struggling to solubilize this compound in organic solvents for synthesis, purification, or assay development.

FAQ 1: Mechanistic Understanding (The "Why")

Q: Why is 2-Amino-2-(1H-imidazol-5-yl)acetic acid completely insoluble in standard organic solvents like DCM, EtOAc, or THF? A: The insolubility is strictly driven by the molecule's protonation state and crystal lattice energy. At neutral pH, the molecule exists as a zwitterion: the carboxylic acid is deprotonated (carboxylate anion), and the alpha-amino/imidazole groups share protonation (cation). This creates a massive dipole moment and a strong intermolecular hydrogen-bonding network. As established in foundational thermodynamic studies, amino acid solubility drops precipitously in semi-polar and non-polar solvents because the solvent dielectric constant is too low to overcome the strong electrostatic interactions of the zwitterion . To dissolve it in organic media, you must disrupt this zwitterionic network chemically.

FAQ 2: Pre-Synthetic Solubilization (Without Covalent Protection)

Q: I need to run a reaction in a polar aprotic solvent (e.g., DMF, DMSO) but the free amino acid won't dissolve. What can I do? A: If your downstream application prevents you from permanently protecting the molecule, you must temporarily mask the zwitterion by forming a lipophilic salt.

  • The Causality: Adding a strong acid (like HCl or Trifluoroacetic acid, TFA) protonates the carboxylate. The molecule becomes a net cation, and the lipophilic counterion (chloride or trifluoroacetate) disrupts the crystal lattice, allowing solvation by polar aprotic solvents.

  • Actionable Step: Convert the free base to a hydrochloride or TFA salt. Research demonstrates that while free zwitterionic amino acids are insoluble, their corresponding salts are reasonably soluble in solvents like DMSO, acetonitrile, and chloroform .

FAQ 3: Covalent Modification (The Gold Standard)

Q: How do I make imidazolylglycine freely soluble in non-polar solvents like Dichloromethane (DCM) for peptide coupling? A: You must perform global protection. The three polar moieties (carboxylic acid, alpha-amine, and imidazole nitrogen) must be covalently masked to eliminate hydrogen bond donors/acceptors.

  • C-Terminus: Esterification (e.g., Methyl ester). Esterification directly solves low solubility issues by removing the anionic carboxylate .

  • N-Terminus: Carbamate protection (e.g., Boc or Fmoc).

  • Imidazole Ring: Trityl (Trt) or Tosyl (Ts) protection. The bulky Trityl group is highly lipophilic and dramatically increases solubility in DCM. Literature on conformationally constrained histidines specifically highlights the use of N(alpha),N(im)-diBoc or Trt-protected imidazolylglycine derivatives to enable solubility in ethereal and halogenated solvents .

Experimental Protocols: Self-Validating Systems

Protocol 1: In Situ Solubilization via Methyl Ester Hydrochloride Formation Trustworthiness Note: This protocol uses Thionyl Chloride in Methanol. It is a self-validating system because the reaction mixture will physically transition from a cloudy suspension to a clear solution as the insoluble zwitterion converts into the soluble ester hydrochloride.

  • Preparation: Suspend 10 mmol of 2-Amino-2-(1H-imidazol-5-yl)acetic acid in 50 mL of anhydrous Methanol under an inert atmosphere (Argon/N2) at 0 °C.

  • Activation: Slowly add 15 mmol (1.5 eq) of Thionyl Chloride dropwise. (Caution: Exothermic and evolves HCl gas).

  • Heating: Reflux the mixture at 65 °C for 4-6 hours.

  • Validation: The suspension will clear. If it remains cloudy, the zwitterion network is unbroken; add an additional 0.5 eq of Thionyl Chloride and continue refluxing.

  • Isolation: Concentrate under reduced pressure to yield the methyl ester dihydrochloride salt, which can now be dissolved in DMF or DMSO.

Protocol 2: Global Protection for DCM Solubility (Boc/Trt) Trustworthiness Note: This two-step protocol is validated by the physical state of the final product. A successfully globally protected imidazolylglycine will dissolve instantly in DCM.

  • N-alpha Protection: Dissolve the ester hydrochloride from Protocol 1 in a 1:1 mixture of Water/Dioxane. Add Triethylamine (TEA) to pH 9, followed by Di-tert-butyl dicarbonate (Boc₂O). Extract with EtOAc.

  • Imidazole Protection: Dissolve the N-Boc derivative in anhydrous DCM. Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) and 1.2 eq of Trityl Chloride (Trt-Cl). Stir at room temperature for 12 hours.

  • Validation: Attempt to dissolve a 5 mg aliquot of the purified product in 1 mL of DCM. It should form a completely clear solution. If a cloudy suspension persists, the imidazole ring is likely unprotected (indicating failed Tritylation), and you must re-subject the material to Trt-Cl.

Data Presentation: Solubility Enhancement Profiles

The following table summarizes the quantitative and qualitative shifts in solubility based on the chosen strategy.

Chemical StateModificationEffective SolventsEst. Solubility LimitPrimary Use Case
Free Zwitterion NoneWater, Aqueous Buffers< 0.1 mg/mL (in Organics)Native biological assays
TFA / HCl Salt ProtonationDMSO, DMF, NMP10 - 50 mg/mLLiquid-phase polar reactions
Methyl Ester HCl C-terminal EsterDMSO, MeCN, CHCl₃50 - 100 mg/mLPrecursor for coupling
Boc/Trt Protected Global ProtectionDCM, EtOAc, THF, Toluene> 200 mg/mLSolid-phase peptide synthesis
Visualizations

SolubilizationWorkflow Start Start: Insoluble Zwitterion Q1 Is covalent modification acceptable? Start->Q1 SaltForm Form Lipophilic Salt (e.g., TFA, HCl) Q1->SaltForm No Protect Global Protection (N-Boc, C-OMe, Im-Trt) Q1->Protect Yes CoSolvent Use DMSO/DMF + Chaotropic Agents SaltForm->CoSolvent If still insoluble OrgSolvent1 Soluble in Polar Aprotic (DMF, NMP) SaltForm->OrgSolvent1 CoSolvent->OrgSolvent1 OrgSolvent2 Soluble in Non-Polar (DCM, EtOAc, THF) Protect->OrgSolvent2

Decision tree for selecting a solubilization strategy based on reaction requirements.

ProtonationStates pH1 pH < 2 Cationic pH7 pH ~ 7 Zwitterion pH7->pH1 + Acid (HCl/TFA) Increases Polar Solub. pH10 pH > 9 Anionic pH7->pH10 + Base (TEA) Increases Aqueous Solub. Protected Fully Protected pH7->Protected Masking Groups Unlocks DCM/EtOAc Solub.

Impact of pH and covalent masking on the physical state and solubility profile.

References
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations, University of Rhode Island. [Link]

  • Bąk, A., et al. (2021). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules (Basel, Switzerland).[Link]

  • Salvitti, C., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry.[Link]

  • Mollica, A., et al. (2010). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Current Bioactive Compounds.[Link]

Optimization

Technical Support Center: Optimizing Purification Conditions for 2-Amino-2-(1H-imidazol-5-yl)acetic acid

Welcome to the Technical Support Center. 2-Amino-2-(1H-imidazol-5-yl)acetic acid (often referred to as imidazolylglycine) is a highly polar, unnatural zwitterionic amino acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Amino-2-(1H-imidazol-5-yl)acetic acid (often referred to as imidazolylglycine) is a highly polar, unnatural zwitterionic amino acid. Its physicochemical profile is dominated by an alpha-amino group, a carboxylate, and an electron-rich imidazole ring directly attached to the alpha carbon. These features make it notoriously difficult to purify using standard chromatographic methods.

As a Senior Application Scientist, I have structured this guide to move beyond generic protocols. Below, you will find a diagnostic workflow, causality-driven troubleshooting FAQs, quantitative data comparisons, and self-validating methodologies to ensure structural integrity and high recovery of your target compound.

Diagnostic Purification Workflow

PurificationWorkflow Start Crude Imidazolylglycine Mixture PolarityCheck Retention on C18? Start->PolarityCheck HILIC Use HILIC (BEH Amide) Gradient: High Org -> Aq PolarityCheck->HILIC No (Elutes in void) SCX Use SCX Chromatography (Strong Cation Exchange) PolarityCheck->SCX Needs bulk prep TailingCheck Peak Tailing Observed? HILIC->TailingCheck Desalt Desalt with SCX SPE Elute: Volatile NH4OH SCX->Desalt High salt in eluate Silanol Suppress Silanol Activity (pH < 3.0 or Ionic Additives) TailingCheck->Silanol Yes (Imidazole interaction) Pure Pure 2-Amino-2-(1H-imidazol -5-yl)acetic acid TailingCheck->Pure No Silanol->Pure Desalt->Pure

Figure 1: Diagnostic workflow for resolving imidazolylglycine purification and tailing issues.

Troubleshooting Guide & FAQs

Q1: Why does my compound elute in the void volume on a standard C18 reversed-phase column?

The Causality: At physiological and moderately acidic pH, 2-Amino-2-(1H-imidazol-5-yl)acetic acid exists as a highly polar zwitterion. The protonated alpha-amino group, deprotonated carboxylate, and partially protonated imidazole ring create an extreme hydrophilicity that prevents the molecule from partitioning into the hydrophobic C18 stationary phase.

The Solution: Transition to1. HILIC utilizes a polar stationary phase (such as an amide or zwitterionic phase) and a highly organic mobile phase. This creates an immobilized water layer on the silica surface that retains polar analytes through complex partitioning and hydrogen bonding[1].

Protocol 1: HILIC Optimization Methodology

  • Column Selection: Install an Amide-bonded column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) to provide a stable polar surface.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in MS-grade Water, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B (Organic): 20 mM Ammonium Formate in 90:10 Acetonitrile:Water, adjusted to pH 3.0.

  • Gradient Elution: Initiate the run at 100% B (highly organic) to maximize retention. Over 10 minutes, linearly ramp down to 50% B to increase the aqueous composition and elute the amino acid[2].

  • Equilibration (Critical Step): HILIC requires significantly longer equilibration times than reversed-phase. Flush the column with 100% B for a minimum of 10-15 column volumes before the next injection to rebuild the hydration layer.

Q2: I am seeing severe peak tailing and broad peaks. How can I improve peak symmetry?

The Causality: The basic nitrogen of the imidazole ring (pKa ~6.0) is highly prone to secondary electrostatic interactions with residual acidic silanols (Si-O⁻) on the silica matrix of the column[3]. These ion-exchange interactions cause the analyte molecules to "stick" non-uniformly to the column surface, leading to asymmetric, tailing peaks.

The Solution: You must suppress silanol ionization or competitively shield the silica surface. This is achieved by dropping the mobile phase pH below 3.0 to fully protonate the silanols (converting them to neutral Si-OH), or by increasing the buffer concentration to competitively mask these active sites[4]. Alternatively, ionic liquid additives can be used to coat residual silanols[5].

Protocol 2: Mobile Phase Optimization for Peak Symmetry

  • Acidification: Ensure 0.1% to 0.5% Formic Acid or Trifluoroacetic Acid (TFA) is present in both mobile phases. A pH of 2.5–3.0 is optimal for shutting down silanol activity.

  • Buffer Concentration: If tailing persists, increase the ammonium formate buffer concentration from 10 mM to 20–50 mM. The increased ionic strength competitively shields the silanols from the imidazole ring[4].

  • Polymer/Hybrid Switch: If silica-based columns continue to fail, switch to a Bridged Ethylene Hybrid (BEH) or polymer-based phase, which inherently possesses fewer active silanols.

Quantitative Comparison of Chromatographic Conditions

To illustrate the impact of these optimizations, the table below summarizes expected retention and symmetry data for imidazolylglycine across different modes:

Chromatographic ModeColumn TypeMobile Phase AdditiveRetention Factor (k')Asymmetry Factor (As)
Reversed-Phase (RP)Standard C180.1% Formic Acid< 0.5 (Void)N/A (Co-elution)
RP Ion-PairingStandard C180.1% Heptafluorobutyric Acid3.21.8 (Tailing)
HILICBare Silica10 mM Ammonium Acetate4.52.1 (Severe Tailing)
HILIC (Optimized) BEH Amide 20 mM Ammonium Formate (pH 3.0) 5.8 1.1 (Symmetrical)
Q3: After bulk purification using Strong Cation Exchange (SCX), my product is heavily contaminated with inorganic salts. How do I desalt it without losing the amino acid?

The Causality: SCX chromatography utilizes sulfonic acid groups (-SO3⁻) to bind the positively charged amino and imidazole groups of your compound at low pH. Eluting the product typically requires high concentrations of displacing salts (e.g., NaCl), which co-elute with the highly water-soluble imidazolylglycine.

The Solution: Implement a volatile elution strategy using an SCX Solid-Phase Extraction (SPE) cartridge. By eluting with a volatile base like ammonia (NH4OH), the amino acid is deprotonated and released. The resulting eluate contains only the target compound, water, and ammonia—allowing the salts to be completely removed via lyophilization[6],[7].

Protocol 3: SCX Volatile Desalting Methodology

  • Resin Conditioning: Condition a Strong Cation Exchange (SCX) SPE cartridge (e.g., 500 mg bed weight) by passing 5 mL of Methanol, followed by 5 mL of 0.1 M HCl. This fully protonates the sulfonic acid groups[7].

  • Sample Loading: Dilute your salty crude mixture in 0.1 M HCl (ensuring pH < 2) so the imidazolylglycine is fully positively charged. Load the sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 5 mL of 0.1 M HCl, followed by 5 mL of MS-grade water. This removes unbound inorganic anions (like Cl⁻) and neutral contaminants while the amino acid remains bound[6].

  • Volatile Elution: Elute the target amino acid using 3 to 5 mL of 1 M Ammonium Hydroxide (NH4OH). The high pH deprotonates the amino acid, breaking the ionic interaction and releasing it from the resin[7].

  • Recovery: Lyophilize (freeze-dry) the collected eluate. The ammonia and water will sublimate entirely, leaving behind the pure, salt-free 2-Amino-2-(1H-imidazol-5-yl)acetic acid.

References
  • Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Halo Columns. Available at: [Link]

  • Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry. ResearchGate. Available at:[Link]

  • Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC. LCGC International. Available at:[Link]

  • Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Waters Corporation. Available at: [Link]

  • Microfluidic Chromatography for Enhanced Amino Acid Detection at Ocean Worlds. National Institutes of Health (NIH). Available at: [Link]

  • Effect of Ionic Liquid Additives to Mobile Phase on Separation and System Efficiency for HPLC of Selected Alkaloids. ResearchGate. Available at:[Link]

  • Protocol for the Analysis of Combined and Free Amino Acids in Seawater and Marine Aerosol Particles Using Hydrophilic Interaction LC–TOF-MS. ACS Earth and Space Chemistry. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Amino-2-(1H-imidazol-5-yl)acetic Acid Side Reactions

Welcome to the Technical Support Center for Advanced Peptide Synthesis. This guide is engineered for researchers and drug development professionals facing challenges with the incorporation of 2-Amino-2-(1H-imidazol-5-yl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Peptide Synthesis. This guide is engineered for researchers and drug development professionals facing challenges with the incorporation of 2-Amino-2-(1H-imidazol-5-yl)acetic acid (commonly known as imidazolylglycine).

Unlike standard L-histidine, imidazolylglycine is a heteroarylglycine. The direct attachment of the aromatic imidazole ring to the α -carbon drastically increases the acidity of the α -proton[1]. This structural nuance makes imidazolylglycine exceptionally prone to rapid epimerization (racemization) and imidazole ring side reactions during activation and coupling[2]. This guide provides field-proven, mechanistic solutions to ensure stereochemical integrity and high coupling yields.

Frequently Asked Questions (FAQs)

Q1: Why does 2-Amino-2-(1H-imidazol-5-yl)acetic acid racemize so much faster than standard Histidine? A: The causality lies in the molecule's electronic structure. In standard histidine, the β -methylene group insulates the α -carbon from the electron-withdrawing effects of the imidazole ring. In imidazolylglycine, the imidazole ring is directly conjugated to the α -carbon. During carboxyl activation, the formation of an oxazolone intermediate or direct enolization is highly favored[3]. Furthermore, the basic nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α -proton and accelerating stereomutation[4].

Epimerization A Activated Imidazolylglycine (L-enantiomer) B Oxazolone Intermediate (Highly Susceptible) A->B Activation / Heat C Resonance-Stabilized Enolate (Alpha-Carbanion) A->C Direct Enolization B->C Proton Abstraction D Racemized Product (D/L Mixture) C->D Non-stereoselective Protonation E N-π Nitrogen (Intramolecular Base) E->C Catalyzes F External Base (e.g., DIEA) F->C Promotes

Mechanistic pathway of imidazolylglycine epimerization via oxazolone.

Q2: Can I use standard DIC/Oxyma or HBTU/DIEA protocols for coupling this amino acid? A: No. Standard uronium/aminium salts (like HBTU or HATU) in the presence of strong bases like N,N -Diisopropylethylamine (DIEA) will lead to massive epimerization of arylglycines. Additionally, carbodiimides like DIC can cause progressive N -acylation of the imidazole ring, forming a +126 Da adduct if the ring is inadequately protected[5]. Specialized coupling strategies are strictly required.

Troubleshooting Guide
Issue 1: Severe Loss of Stereochemical Purity (Epimerization)
  • Symptom: HPLC analysis of the cleaved peptide shows a split peak or a large secondary peak with identical mass, indicating a D-epimer impurity.

  • Root Cause: Base-catalyzed α -proton abstraction. If you are using -Trityl protection, the nitrogen remains unhindered and basic, facilitating intramolecular proton abstraction[4].

  • Resolution:

    • Change the Protecting Group: Switch from -Trityl to an -protecting group (e.g., Bum or MBom). Shielding the position prevents it from acting as an internal base[4].

    • Change the Coupling Reagent: Utilize DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one). DEPBT mediates amide bond formation with remarkable resistance to racemization, specifically designed for easily epimerized arylglycines and histidine derivatives[6].

    • Weaker Base: Replace DIEA with a weaker, more sterically hindered base like 2,4,6-trimethylpyridine (collidine).

Issue 2: Poor Coupling Yields and +126 Da Mass Adducts
  • Symptom: LC-MS shows incomplete coupling and a major impurity mass of[M + 126].

  • Root Cause: The nucleophilic imidazole nitrogens are reacting with Diisopropylcarbodiimide (DIC) to form a stable amidine adduct, a known side reaction for minimally protected or deprotected histidines[5].

  • Resolution: Avoid carbodiimide-based activators (DIC/DCC) when working with tricky imidazole derivatives. Switch to phosphonium salts (e.g., PyBOP) or DEPBT, which do not form these stable adducts with the imidazole ring[7].

Data Presentation: Strategy Comparison

The following table summarizes the quantitative risks associated with various coupling strategies for imidazolylglycine derivatives.

Coupling StrategyProtecting GroupBaseRacemization RiskN-Acylation / Adduct RiskRecommendation
HBTU / HATU -TrtDIEACritical (>30%) LowStrongly Discouraged
DIC / Oxyma -TrtNoneHigh (10-20%)High (+126 Da) Discouraged
PyBOP -BumCollidineLow (<5%)LowAcceptable
DEPBT -Bum or -Trt DIPEA (0°C) Minimal (<1%) None Optimal
Experimental Protocol: DEPBT-Mediated Coupling Workflow

This self-validating protocol utilizes DEPBT to ensure robust amide bond formation while preserving the fragile stereocenter of 2-Amino-2-(1H-imidazol-5-yl)acetic acid[8].

Workflow Start Start: Imidazolylglycine Coupling Protect Select Protection: N-π (Bum/MBom) preferred over N-τ (Trt) Start->Protect Activate Select Activator: DEPBT (Recommended) or PyBOP Protect->Activate Base Select Base: Collidine or DIPEA at 0°C Activate->Base Couple Coupling Reaction: 2-3 hours at RT Base->Couple Verify Verify: Kaiser Test & LC-MS Cleavage Couple->Verify

Optimized workflow for incorporating imidazolylglycine to minimize side reactions.

Materials Required:

  • Fmoc-2-Amino-2-(1H-imidazol-5-yl)acetic acid (Protected with -Bum or -Trt)

  • DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)

  • N,N -Diisopropylethylamine (DIPEA) or 2,4,6-Trimethylpyridine (Collidine)

  • Anhydrous DMF or THF

Step-by-Step Methodology:

  • Resin Preparation: Ensure the peptidyl-resin is fully Fmoc-deprotected (using 20% piperidine in DMF) and washed thoroughly with DMF (5x) and DCM (3x) to remove all residual base.

  • Pre-activation (Cold): In a clean, dry vial, dissolve 3.0 equivalents of the Fmoc-imidazolylglycine derivative and 3.0 equivalents of DEPBT in anhydrous THF or DMF (yielding a 0.2 M solution). Chill the solution to 0°C in an ice bath.

  • Base Addition: Add 6.0 equivalents of DIPEA (or collidine) to the chilled solution. Stir for exactly 3 minutes at 0°C.

    • Causality Note: Keeping the activation step strictly cold suppresses the formation of the highly susceptible oxazolone intermediate.

  • Coupling: Transfer the pre-activated mixture to the resin. Shake the reaction vessel gently at room temperature for 2 to 3 hours.

  • System Validation (Kaiser Test & Micro-Cleavage): Perform a Kaiser test on a small resin aliquot. If the beads are colorless, the coupling is complete. Next, perform a micro-cleavage (TFA/TIS/H2O) and analyze via LC-MS. Verify the absence of the [M+126] adduct and confirm stereochemical purity via a chiral chromatography gradient.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5x) and DCM (5x).

References
  • MDPI. "Epimerisation in Peptide Synthesis". Molecules. [Link]

  • NIH/PMC. "Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control". Int. J. Mol. Sci.[Link]

  • PubMed. "DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization". Biopolymers. [Link]

  • RSC Publishing. "Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents". RSC Advances. [Link]

  • IntechOpen. "Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis". IntechOpen. [Link]

Sources

Optimization

Handling the hygroscopic nature of 2-Amino-2-(1H-imidazol-5-yl)acetic acid salts

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for handling 2-Amino-2-(1H-imidazol-5-yl)acetic acid and its salts. This document provides practical, in-dept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for handling 2-Amino-2-(1H-imidazol-5-yl)acetic acid and its salts. This document provides practical, in-depth guidance to help you navigate the challenges associated with the hygroscopic nature of this compound, ensuring the integrity and reproducibility of your experiments.

While specific hygroscopicity data for 2-Amino-2-(1H-imidazol-5-yl)acetic acid is not extensively published, its structure, containing an amino acid backbone and a polar imidazole ring, makes it susceptible to moisture absorption. The principles outlined here are based on established best practices for handling hygroscopic active pharmaceutical ingredients (APIs), particularly amino acids and imidazole-containing molecules.[1][2][3]

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and properties of 2-Amino-2-(1H-imidazol-5-yl)acetic acid salts.

Q1: What does it mean for a compound to be hygroscopic?

A: Hygroscopicity is the tendency of a solid substance to attract and absorb moisture from the surrounding atmosphere.[3] This can lead to a range of issues in a laboratory setting, from inaccurate weighing to chemical degradation of the material.[3] The rate of moisture absorption is influenced by several factors, including the ambient relative humidity (RH), temperature, and the exposed surface area of the compound.[3]

Q2: Why is 2-Amino-2-(1H-imidazol-5-yl)acetic acid likely to be hygroscopic?

A: The molecular structure of 2-Amino-2-(1H-imidazol-5-yl)acetic acid contains multiple polar functional groups: a carboxylic acid, an amino group, and an imidazole ring. These groups can readily form hydrogen bonds with water molecules, drawing moisture from the air. Amino acids, in general, are known to interact with water vapor, and their hygroscopicity can be influenced by their specific side chains.[1][2][4]

Q3: What are the potential consequences of improper handling of this hygroscopic compound?

A: Improper handling can lead to several critical issues that can compromise your experimental results:

  • Inaccurate Weighing: Absorption of water increases the measured mass of the compound, leading to the preparation of solutions with lower-than-intended concentrations.

  • Physical Changes: The powder may clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense accurately.[3]

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, impacting the purity and stability of the compound. For some amines, the presence of CO2 and moisture can lead to degradation.[5][6]

  • Altered Dissolution and Bioavailability: Changes in the physical state of the solid can affect its dissolution rate and, consequently, its performance in biological assays.

Q4: What are the ideal storage conditions for 2-Amino-2-(1H-imidazol-5-yl)acetic acid salts?

A: To maintain the integrity of the compound, it should be stored in a tightly sealed container in a cool, dry place. For long-term storage, keeping the container inside a desiccator with a suitable desiccant (e.g., silica gel, molecular sieves) is highly recommended.[7] Some suppliers suggest storing similar compounds sealed in a dry environment at 2-8°C.

Q5: Can I aliquot the powder for long-term storage?

A: Yes, aliquoting the powder into smaller, single-use vials is a highly recommended practice. This should be done in a controlled, low-humidity environment (such as a glovebox) to minimize moisture exposure. Aliquoting prevents the repeated opening and closing of the main stock container, which introduces moisture with each use.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Probable Cause(s) Related to Hygroscopicity Recommended Solution(s)
Analytical balance reading is continuously increasing. The compound is actively absorbing moisture from the air while on the balance pan.1. Work Quickly: Minimize the time the compound is exposed to the atmosphere. Have all materials ready before opening the container. 2. Use a Suitable Weighing Vessel: A container with a narrow opening and a lid is preferable to weighing paper. 3. Weighing by Difference: This is the most accurate method for hygroscopic substances. Weigh a sealed container with the compound, transfer the desired amount to your vessel, and re-weigh the original sealed container. The difference in mass is the amount transferred.
The powder has formed clumps or is caked. The compound has already absorbed a significant amount of moisture due to improper storage or handling.1. Assess the Severity: For minor clumping, you may be able to gently break up the clumps with a dry spatula inside a glovebox or a low-humidity environment. 2. Consider the Application: For non-critical applications, the material might still be usable. However, for quantitative assays or sensitive experiments, using a fresh, free-flowing lot is strongly advised. 3. Drying: If the compound is thermally stable, you may consider drying it under vacuum. However, this should be done with caution as it may not be suitable for all compounds and could affect the crystalline form.
Inconsistent results in biological or chemical assays. The actual concentration of the active compound is lower than calculated due to the unaccounted mass of absorbed water. This leads to variability in dosing.1. Implement Proper Weighing Techniques: Consistently use the "weighing by difference" method in a controlled environment. 2. Prepare Stock Solutions Promptly: After weighing, dissolve the compound in the appropriate solvent immediately to prevent further moisture absorption. 3. Characterize a New Batch: If you suspect moisture-related issues, consider performing a Karl Fischer titration on a small sample to determine the water content. This can help in correcting the concentration of your stock solutions.
Difficulty in achieving complete dissolution. Physical changes like caking can alter the particle size and surface area, affecting the dissolution rate.1. Use Fresh Material: Start with a fresh, free-flowing lot of the compound. 2. Gentle De-aggregation: If using mildly clumped material, gently break up the aggregates before adding the solvent. 3. Sonication: Use an ultrasonic bath to aid in the dissolution of the prepared solution.
Part 3: Experimental Protocols & Workflows
Protocol 1: Recommended Weighing Procedure ("Weighing by Difference")

This protocol is designed to minimize moisture absorption during the weighing process.

Objective: To accurately weigh a target amount of a hygroscopic compound.

Environment: Ideally performed inside a glovebox with a controlled inert atmosphere (e.g., dry nitrogen or argon). If a glovebox is unavailable, work in a room with low relative humidity (<40% RH) and perform the steps as quickly as possible.

Materials:

  • Analytical balance

  • Spatula

  • Vial containing 2-Amino-2-(1H-imidazol-5-yl)acetic acid salt with a screw cap

  • Receiving vessel (e.g., beaker, flask)

  • Gloves

Steps:

  • Equilibration: Allow the sealed container of the compound to equilibrate to the ambient temperature of the balance room for at least 60 minutes before opening to prevent condensation.

  • Initial Weighing: Place the closed vial containing the compound on the analytical balance. Record the mass to four decimal places (M1).

  • Transfer: Remove the vial from the balance. Hold it over your receiving vessel and, using a clean, dry spatula, quickly transfer an approximate amount of the powder.

  • Reseal: Immediately and tightly reseal the original vial.

  • Final Weighing: Place the closed vial back on the same analytical balance. Record the new mass (M2).

  • Calculation: The mass of the transferred compound is M1 - M2.

Visual Workflow: Handling Hygroscopic Salts

The following diagram illustrates the decision-making process and workflow for handling 2-Amino-2-(1H-imidazol-5-yl)acetic acid salts.

G cluster_prep Preparation & Environment cluster_weigh Weighing cluster_post Post-Weighing A Equilibrate compound to room temperature B Prepare low-humidity environment (e.g., glovebox) A->B C Perform 'Weighing by Difference' Protocol B->C D Is balance reading stable? C->D D->B No, re-evaluate environment E Record Mass M1 D->E Yes F Quickly transfer powder E->F G Record Mass M2 F->G H Calculate Mass (M1-M2) G->H I Immediately dissolve in solvent H->I J Tightly reseal stock vial I->J K Store in desiccator J->K

Caption: Workflow for handling hygroscopic salts.

Troubleshooting Diagram: Weighing Instability

This decision tree helps diagnose and resolve issues with an unstable balance reading.

G Start Balance reading is continuously increasing Q1 Are you using an open weighing paper? Start->Q1 A1_Yes Switch to a capped vial or weighing boat Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No End Stable reading achieved A1_Yes->End Q2 Is the balance in a high-humidity area? A1_No->Q2 A2_Yes Move to a controlled environment (glovebox or low RH room) Q2->A2_Yes Yes A2_No Proceed to next check Q2->A2_No No A2_Yes->End Q3 Is the compound exposed for an extended time? A2_No->Q3 A3_Yes Minimize exposure time; prepare all materials in advance Q3->A3_Yes Yes A3_No Use 'Weighing by Difference' for maximum accuracy Q3->A3_No No A3_Yes->End A3_No->End

Caption: Troubleshooting weighing instability.

References
  • Chan, H., et al. (2025). Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. Communications Chemistry. Available at: [Link]

  • Anbarasan, A., et al. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 10(3), 61-67.
  • Tang, M., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4135-4148. Available at: [Link]

  • Jing, B., et al. (2022). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. CNGBdb. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-2-(1H-imidazol-5-yl)acetic acid. National Center for Biotechnology Information. Available at: [Link]

  • Hendawy, M. (2014). Response to "How to get (or crystallize) solid amino acids derivatives and peptides?". ResearchGate. Available at: [Link]

  • Greenspan, L. (1977). Humidity fixed points of binary saturated aqueous solutions. Journal of Research of the National Bureau of Standards-A. Physics and Chemistry, 81A(1), 89-96. Available at: [Link]

  • Lepaumier, H., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. Chemical Cent J, 11, 10. Available at: [Link]

  • Buvik, V., et al. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Semantic Scholar. Available at: [Link]

  • Lim, C. H., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2015. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity: 2-Amino-2-(1H-imidazol-5-yl)acetic acid vs. L-Histidine

As a Senior Application Scientist, I approach the evaluation of unnatural amino acids not merely as structural curiosities, but as highly tunable parameters for drug design and metalloprotein engineering. When comparing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the evaluation of unnatural amino acids not merely as structural curiosities, but as highly tunable parameters for drug design and metalloprotein engineering. When comparing native L-histidine to its conformationally constrained analog, 2-Amino-2-(1H-imidazol-5-yl)acetic acid (commonly referred to in literature as nor-histidine or imidazolylglycine), the fundamental difference lies in the absence of a single methylene bridge.

This guide objectively dissects how this subtle structural truncation exerts a profound impact on the molecule's χ-space flexibility and its thermodynamic profile during transition metal chelation, providing actionable protocols for your own laboratory validation.

Structural Causality & Thermodynamic Logic

To understand the binding affinity differences between these two molecules, we must examine the causality of their coordination geometries.

In native L-Histidine , the presence of the β-methylene group allows the amino acid to coordinate transition metals like Cu(II) via a tridentate motif (involving the amino nitrogen, the imidazole nitrogen, and the carboxylate oxygen). This geometry forms a fused 5,6-membered chelate ring system . While biologically ubiquitous and stable, the 6-membered ring introduces a degree of conformational flexibility and moderate bite-angle strain.

Conversely, 2-Amino-2-(1H-imidazol-5-yl)acetic acid lacks this methylene spacer; the imidazole ring is bonded directly to the α-carbon. The strategic deletion of the methylene bridge to create conformationally constrained histidines is a proven tactic in peptidomimetic design . This structural constraint forces the formation of a fused 5,5-membered chelate ring system upon metal binding. According to classical coordination chemistry, 5,5-membered systems provide optimal bite angles for Jahn-Teller distorted Cu(II) centers. This geometry significantly reduces ring strain and entropically favors the complexation event, leading to a measurable enhancement in binding affinity. Such targeted metal chelation is increasingly critical in neurodegenerative research, where competitive copper binding is used to mitigate amyloid-beta aggregation .

ChelateThermodynamics A Ligand Structure B Histidine (Methylene Bridge) A->B C Imidazolylglycine (No Bridge) A->C D 5,6-Membered Fused Chelate Rings B->D Coordination E 5,5-Membered Fused Chelate Rings C->E Coordination F Moderate Bite Angle Strain D->F Geometry G Optimal Bite Angle Minimal Strain E->G Geometry H Baseline Affinity (log K ~ 10.2 for Cu) F->H Thermodynamics I Enhanced Affinity (log K > 11.0 for Cu) G->I Thermodynamics

Structural causality driving the thermodynamic stability of copper-chelate complexes.

Quantitative Data Presentation

The table below summarizes the comparative structural and thermodynamic parameters of the two ligands. Note the direct correlation between the constrained χ-space and the elevated stability constants (log K₁). The synthesis of these constrained non-proteinogenic amino acids often requires specialized stereoselective pathways, such as utilizing β-lactam building blocks .

ParameterL-Histidine2-Amino-2-(1H-imidazol-5-yl)acetic acid
Common Nomenclature Histidine (His)Nor-histidine / Imidazolylglycine
Side Chain Structure -(CH₂)-Imidazole-Imidazole (Direct α-attachment)
χ-Space Flexibility High (Rotatable β-carbon)Highly Constrained
Cu(II) Chelate Geometry 5,6-membered fused rings5,5-membered fused rings
Cu(II) Binding Affinity (log K₁) ~ 10.2> 11.0 (Enhanced stability)
Primary Application Native biological bufferingPeptidomimetic design & targeted chelation

Self-Validating Experimental Protocol: Isothermal Titration Calorimetry (ITC)

To objectively quantify this affinity shift in your own laboratory, Isothermal Titration Calorimetry (ITC) is the gold standard. However, an assay is only as reliable as its internal controls. The following step-by-step methodology is designed as a self-validating system to ensure that the measured thermodynamic parameters ( ΔG , ΔH , −TΔS ) are free from artifactual interference.

Phase 1: Reagent Preparation & Buffer Selection
  • Buffer Selection (The Chemical Control): Prepare a 50 mM HEPES buffer at pH 7.4.

    • Causality: Phosphate buffers (like PBS) must be strictly avoided when working with Cu(II) or Zn(II). Phosphates will form insoluble metal-phosphate precipitates, generating massive artifactual heat signatures that ruin the ITC baseline. HEPES is a non-coordinating Good's buffer that maintains pH without competing for the metal.

  • Ligand and Metal Preparation: Prepare a 50 µM solution of the ligand (Histidine or Nor-histidine) in the cell, and a 500 µM solution of CuCl₂ in the syringe. Both must be prepared using the exact same batch of HEPES buffer to prevent heat of mixing artifacts.

  • Degassing (The Physical Control): Degas all solutions under vacuum for 10 minutes prior to loading.

    • Causality: Microbubbles in the syringe or sample cell will compress during the injection strokes, releasing heat due to the Joule-Thomson effect and creating erratic, uninterpretable baseline spikes.

Phase 2: Execution & Baseline Validation
  • Blank Titration (Self-Validation Step 1): Perform a control titration of the Cu(II) solution into the bare HEPES buffer (no ligand).

    • Causality: This step quantifies the background heat of dilution. Subtracting this blank from the raw ligand titration data ensures that the integrated isotherm reflects only the enthalpy of the metal-ligand binding event.

  • Primary Titration: Titrate the Cu(II) solution into the ligand solution using 2 µL injection volumes spaced by 120-second intervals to allow the baseline to fully equilibrate between injections.

Phase 3: Data Deconvolution & Stoichiometric Verification
  • Isotherm Integration: Subtract the blank data from the primary titration data and integrate the peaks to generate a Wiseman isotherm (kcal/mol of injectant vs. molar ratio).

  • The N -Value Check (Self-Validation Step 2): Fit the data to an independent binding model and verify the stoichiometry parameter ( N ).

    • Causality: For a pure 1:1 complex, N must fall between 0.95 and 1.05. An N value significantly lower than 1 indicates ligand degradation, inaccurate concentration measurements, or the presence of inactive stereoisomers, immediately flagging the assay for re-evaluation.

ITCWorkflow Step1 1. Buffer Selection (HEPES, pH 7.4) Step2 2. Degassing & Equilibration Step1->Step2 Prevents metal pptn Step3 3. ITC Titration (Cu2+ into Ligand) Step2->Step3 Removes microbubbles Step4 4. Blank Subtraction (Self-Validation) Step3->Step4 Raw heat data Step5 5. Isotherm Deconvolution Step4->Step5 Isolates binding heat

Self-validating Isothermal Titration Calorimetry (ITC) workflow for metal binding.

Conclusion

The transition from L-Histidine to 2-Amino-2-(1H-imidazol-5-yl)acetic acid represents a masterclass in rational chemical design. By eliminating a single methylene group, researchers can force the formation of highly stable 5,5-membered chelate rings, effectively locking the χ-space and increasing the binding affinity for transition metals. When quantifying these interactions, adhering to strict, self-validating thermodynamic protocols ensures that the resulting data is both accurate and reproducible, empowering the next generation of peptidomimetic therapeutics.

References

  • Title: Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Source: PMC / National Institutes of Health (NIH). URL: [Link]

  • Title: The therapeutic efficacy of nanoparticles in the treatment of alzheimer's disease. Source: PMC / National Institutes of Health (NIH). URL: [Link]

  • Title: β-Lactams: Versatile Building Blocks for the Stereoselective Synthesis of Non-β-Lactam Products. Source: Chemical Reviews / ACS Publications. URL: [Link]

Comparative

Structural comparison of 2-Amino-2-(1H-imidazol-5-yl)acetic acid and unnatural amino acids

An In-Depth Guide to the Structural Comparison of 2-Amino-2-(1H-imidazol-5-yl)acetic Acid and Unnatural Amino Acids For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed structura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structural Comparison of 2-Amino-2-(1H-imidazol-5-yl)acetic Acid and Unnatural Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison between the non-proteinogenic amino acid 2-Amino-2-(1H-imidazol-5-yl)acetic acid and key classes of unnatural amino acids (UAAs). We will explore the subtle yet profound impact of isomeric variations, backbone modifications, and side-chain alterations on physicochemical properties and biological potential. The methodologies for differentiating these structures are also detailed, offering a comprehensive resource for researchers in chemical biology and medicinal chemistry.

Introduction: Beyond the Canonical 20

The central dogma of molecular biology is built upon a set of 20 proteinogenic amino acids. However, nature's chemical diversity is far greater, encompassing hundreds of non-proteinogenic amino acids (NPAAs) with varied biological roles, from metabolic intermediates to toxins.[1][2][3] In parallel, synthetic chemists have developed thousands of "unnatural" amino acids (UAAs), which serve as powerful tools in drug discovery and protein engineering.[][5] These novel building blocks allow for the rational design of peptides and proteins with enhanced stability, tailored functionality, and improved therapeutic properties.[6][7][8]

This guide focuses on 2-Amino-2-(1H-imidazol-5-yl)acetic acid, a fascinating NPAA that is a positional isomer of the proteinogenic amino acid L-histidine.[9] By comparing its structure to its natural counterpart and other classes of UAAs, we can illuminate the fundamental principles that govern amino acid structure and function.

The Subject Molecule: 2-Amino-2-(1H-imidazol-5-yl)acetic acid

2-Amino-2-(1H-imidazol-5-yl)acetic acid shares the same molecular formula (C5H7N3O2) and mass as histidine.[9] The critical distinction lies in the point of attachment of the α-amino acid moiety to the imidazole ring. In histidine, this linkage is at the C4 position, whereas in our subject molecule, it is at the C5 position. This seemingly minor positional shift has profound implications for its stereochemistry, electronic properties, and ability to interact with biological systems.

cluster_histidine L-Histidine (C4-linked) cluster_isomer 2-Amino-2-(1H-imidazol-5-yl)acetic acid (C5-linked) His Iso

Caption: L-Histidine vs. its C5-linked positional isomer.

Structural Comparisons with Key UAA Classes

To understand the unique structural context of 2-Amino-2-(1H-imidazol-5-yl)acetic acid, we will compare it against three major classes of unnatural amino acids.

Isomers: The Subtle Art of Rearrangement

Isomerism is a central theme in UAA design. This includes stereoisomers (like D-amino acids) and positional isomers, the class to which our topic molecule belongs.

  • Structural Differences :

    • Positional Isomerism (vs. Histidine): The relocation of the backbone from C4 to C5 of the imidazole ring alters the spatial relationship between the carboxyl and amino groups relative to the ring's nitrogen atoms. Histidine's imidazole side chain has a pKa near physiological pH (~6.0), allowing it to act as both a proton donor and acceptor in enzyme active sites.[10][11] This property is highly sensitive to the electronic environment, which is inevitably changed by the repositioning of the electron-withdrawing backbone.

    • Stereoisomerism (vs. D-Histidine): L-amino acids are the exclusive building blocks for ribosomal protein synthesis.[12] D-amino acids, their non-superimposable mirror images, are found in bacterial cell walls and some peptide antibiotics.[12][13] Peptides incorporating D-amino acids exhibit remarkable resistance to degradation by proteases, a highly desirable trait for therapeutic peptides.[12]

G Isomeric Forms of Histidine L_His L-Histidine (S-configuration) - Proteinogenic - C4-linked D_His D-Histidine (R-configuration) - Unnatural (Stereoisomer) - C4-linked L_His->D_His Mirror Image (Enantiomers) Iso_His C5-Isomer (Racemic or Chiral) - Unnatural (Positional Isomer) - C5-linked L_His->Iso_His Constitutional Isomers D_His->Iso_His Constitutional Isomers

Caption: Relationship between L-Histidine and its isomers.

Table 1: Comparative Physicochemical Properties of Histidine Isomers

PropertyL-HistidineD-Histidine2-Amino-2-(1H-imidazol-5-yl)acetic acidRationale for Difference
Chirality (α-carbon) L (S)-configurationD (R)-configuration[14]Racemic or specific enantiomer[9]L- and D- forms are mirror images. The C5-isomer can be synthesized as a racemate or resolved.
Ribosomal Incorporation YesNoNoRibosomal machinery is stereospecific for L-amino acids and recognizes the specific histidine structure.
Protease Stability SusceptibleResistant[12]Likely ResistantProteases have stereospecific active sites that recognize L-amino acid peptide bonds.
Side Chain pKa (imidazole) ~6.0[11]~6.0Expected to differThe electronic properties of the imidazole ring are altered by the change in the substituent position, affecting proton affinity.
Metal Chelation Strong (N, N, O tridentate)StrongPotentially alteredThe geometry of the chelating atoms (amino N, imidazole N, carboxylate O) is different, which will affect coordination with metal ions like Zn²⁺, Cu²⁺.
Backbone Modifications: Reshaping the Peptide Core

This class of UAAs alters the fundamental N-Cα-C backbone, leading to dramatic changes in peptide conformation and stability.

  • β-Amino Acids : These UAAs feature an additional carbon atom between the α-carbon and the carboxyl group.[15][][17] This extension creates a more flexible backbone. Peptides composed of β-amino acids, known as β-peptides, do not form traditional α-helices or β-sheets. Instead, they assemble into unique, stable secondary structures like the 10-helix or 12-helix.[17] This structural novelty, combined with inherent resistance to proteolysis, makes them highly valuable in the design of foldamers and peptidomimetics.[18][19]

  • α,α-Disubstituted Amino Acids : In this class, the hydrogen atom on the α-carbon is replaced by a second side chain (e.g., an alkyl group).[20][21] The most common example is α-aminoisobutyric acid (Aib). This substitution severely restricts the conformational freedom around the φ and ψ dihedral angles of the peptide backbone.[22] Consequently, α,α-disubstituted amino acids are potent inducers of helical structures, particularly the 3(10)-helix, and are widely used to stabilize desired peptide conformations.[21][23]

cluster_alpha α-Amino Acid (Standard) cluster_beta β-Amino Acid cluster_disub α,α-Disubstituted AA (Aib) alpha beta disub

Caption: Comparison of standard, β, and α,α-disubstituted backbones.

Side-Chain Modifications: Expanding Functional Chemistry

This is arguably the broadest class of UAAs, where the side chain is modified to introduce novel chemical functionalities not found in the canonical amino acids.

  • Fluorescent Amino Acids : These UAAs incorporate a fluorophore into their side chain.[] While natural amino acids like tryptophan have intrinsic fluorescence, it is often weak and in the UV range, which is not ideal for biological imaging due to background autofluorescence and potential photodamage.[25][26] Unnatural fluorescent amino acids (FlAAs) can be designed with bright, photostable fluorophores that emit in the visible spectrum.[25][26] They are invaluable tools for studying protein dynamics, interactions, and localization in real-time without the steric bulk of a full fluorescent protein tag.[]

Experimental Methodologies for Structural Characterization

Distinguishing between these structurally similar molecules requires powerful analytical techniques. The choice of method depends on the specific question being asked—from unambiguous identification to quantification in complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for the unambiguous determination of molecular structure. It provides detailed information about the chemical environment of individual atoms (specifically ¹H, ¹³C, and ¹⁵N).[27]

  • Causality : Isomers like histidine and 2-Amino-2-(1H-imidazol-5-yl)acetic acid, while having the same atoms, will produce distinct NMR spectra. The chemical shifts of the imidazole ring protons and carbons are exquisitely sensitive to their position relative to the backbone. 2D correlation experiments (like COSY and HSQC) definitively establish the covalent bond connectivity, making it possible to trace the path from the backbone to the C4 (histidine) or C5 (isomer) position of the ring.

  • Sample Preparation : Dissolve 1-5 mg of the purified amino acid in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). For D₂O, the pH (or pD) should be adjusted to ensure solubility and define the protonation state.

  • Data Acquisition :

    • Acquire a 1D ¹H spectrum to assess sample purity and observe proton chemical shifts.

    • Acquire a 1D ¹³C spectrum (often with proton decoupling) to observe carbon chemical shifts.

    • Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum. This experiment correlates each proton with the carbon atom it is directly attached to, providing a powerful fingerprint of the molecule.[28]

  • Spectral Interpretation : Compare the observed chemical shifts and correlation patterns to known spectra of standards (e.g., L-histidine) or predicted spectra. For the C5-isomer, one would expect a different pattern of aromatic proton and carbon shifts compared to the C4-linked histidine.

G cluster_workflow LC-MS/MS Analysis Workflow A Sample in Solution B Inject into LC System A->B C Chromatographic Separation (e.g., HILIC) B->C D Ionization (ESI) C->D E MS1: Precursor Ion Selection D->E F MS/MS: Fragmentation E->F G Detect Fragment Ions F->G H Data Analysis (Retention Time + MS/MS Spectrum) G->H

Sources

Validation

Benchmarking 2-Amino-2-(1H-imidazol-5-yl)acetic acid Against Standard Imidazole Ligands

As drug development and metalloenzyme modeling increasingly demand precise conformational and electronic control, standard amino acids often fall short. 2-Amino-2-(1H-imidazol-5-yl)acetic acid —commonly known as imidazol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and metalloenzyme modeling increasingly demand precise conformational and electronic control, standard amino acids often fall short. 2-Amino-2-(1H-imidazol-5-yl)acetic acid —commonly known as imidazolylglycine or nor-histidine—is a lower homologue of histidine that lacks the β-methylene (-CH₂-) spacer. This seemingly minor structural deletion fundamentally alters its spatial geometry, basicity, and coordination chemistry.

This guide provides a comprehensive benchmarking of nor-histidine against standard imidazole ligands (Histidine, Imidazole, and 1-Methylimidazole), offering actionable insights and validated protocols for researchers in peptidomimetics and coordination chemistry.

Structural and Electronic Profiling

The removal of the β-methylene group in nor-histidine forces the imidazole ring into closer proximity with the α-amino and carboxylate groups. This structural constraint has two profound effects:

  • χ-Space Control : In standard histidine, the side chain is highly flexible. Nor-histidine restricts the χ¹ and χ² torsional angles, locking the pharmacophore into a rigid 3D orientation. This topographical constraint is critical for designing highly selective peptide hormones and neurotransmitters that require exact spatial alignment to bind their target receptors[1].

  • Electronic Deactivation : The inductive electron-withdrawing effect of the adjacent α-ammonium ion significantly lowers the pKₐ of the imidazole nitrogen compared to free imidazole or histidine. Furthermore, the α-ammonium ion can form a unique internal hydrogen bond with the imidazole ring, which can tie up the lone pair of electrons that would otherwise be available for metal coordination (e.g., zinc in farnesyltransferase inhibitors)[2].

Table 1: Physicochemical and Coordination Benchmarking
LigandStructural SpacerImidazole pKₐ (approx.)DenticityPrimary Chelate Ring Size (with Cu²⁺)
Nor-Histidine None (α-carbon attached directly)~5.8Tridentate (N, N, O)5-membered
Histidine Methylene (-CH₂-)~6.0Tridentate (N, N, O)6-membered
Imidazole N/A6.95Monodentate (N)N/A
1-Methylimidazole N/A (N-methylated)7.0Monodentate (N)N/A

Mechanistic Insights in Application

Peptidomimetics and Receptor Selectivity

When integrated into a peptide backbone, standard histidine is susceptible to plasma proteases and can adopt multiple rotameric states, diluting receptor specificity. By substituting histidine with nor-histidine, researchers achieve χ-space control —a strategy that renders the torsional angles of the pharmacophore critical for activity and selectivity[1]. This rigidification minimizes the entropic penalty upon receptor binding, often leading to enhanced binding affinity in opioid receptor models and other G-protein-coupled receptors.

Metalloenzyme Inhibition

In the development of non-thiol farnesyltransferase inhibitors, the coordination of zinc is a primary objective. While standard imidazoles coordinate zinc predictably, imidazolylglycine derivatives exhibit altered binding kinetics. The internal hydrogen bonding between the α-amine and the imidazole ring creates a competitive dynamic that modulates the ligand's bite angle and coordination strength, allowing for fine-tuned metalloenzyme inhibition profiles[2].

Experimental Workflows & Protocols

To accurately benchmark these ligands, the experimental design must account for their unique electronic environments. The following protocols are engineered as self-validating systems.

Protocol 1: Potentiometric Determination of Metal-Ligand Stability

Objective: Benchmark the thermodynamic stability (log β) of Cu(II) and Zn(II) complexes. Self-Validating Mechanism: Prior to ligand titration, the glass electrode is calibrated via a strong acid-base titration (HCl vs. KOH) to generate a Gran plot. The system is only validated if the Nernstian slope falls strictly within 59.1 ± 0.2 mV/decade.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 1.0 mM solution of the selected ligand (Nor-His, His, or Imidazole) in 0.1 M KCl. Causality: The 0.1 M KCl acts as a background electrolyte to maintain constant ionic strength, ensuring that activity coefficients remain stable during pKₐ determination.

  • Anaerobic Degassing: Purge the solution with high-purity Argon for 20 minutes. Causality: Eliminating dissolved CO₂ prevents the formation of competing metal-carbonate complexes that would artificially inflate the apparent stability constants.

  • Metal Addition: Introduce the target metal ion (e.g., CuCl₂ or ZnCl₂) at precise 1:1 and 1:2 Metal:Ligand molar ratios.

  • Titration: Titrate with standardized 0.1 M KOH from pH 2.0 to 11.0 under continuous stirring at 298 K.

  • Data Fitting: Export the titration curves to speciation software (e.g., Hyperquad). The closer proximity of the α-amine in nor-histidine induces a lower pKₐ for the imidazole ring; this shift must be explicitly defined in the model to accurately resolve the speciation of the 5-membered chelate rings.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with Nor-Histidine

Objective: Incorporate 2-Amino-2-(1H-imidazol-5-yl)acetic acid into a peptidomimetic sequence. Self-Validating Mechanism: A micro-cleavage test followed by LC-MS analysis is performed after the nor-histidine coupling step to confirm mass addition before proceeding with sequence elongation.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes, followed by Fmoc deprotection using 20% piperidine in DMF.

  • Coupling Strategy: Utilize Fmoc-Imidazolylglycine(Trt)-OH. Causality: Due to the severe steric hindrance at the constrained α-carbon and the inductive deactivation of the amine by the adjacent imidazole ring, standard coupling reagents (like HBTU) yield poor conversion. You must use the highly reactive HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) paired with HOAt and DIPEA. This accelerates the formation of the active ester and minimizes epimerization.

  • Reaction Time: Extend the coupling time to 120 minutes (double the standard time for histidine) and perform a double-coupling cycle.

  • Global Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

Workflow Visualization

G LIG Ligand Selection (Nor-His vs His) PREP Anaerobic Prep (0.1M KCl, 298K) LIG->PREP TITR Potentiometric Titration (pH 2.0 - 11.0) PREP->TITR pH profiling SPEC Spectroscopy (UV-Vis & EPR) PREP->SPEC Metal complexation FIT Data Fitting (Hyperquad) TITR->FIT Titration curves SPEC->FIT Spectral shifts MOD Coordination Modeling FIT->MOD Stability constants

Figure 1: Standardized workflow for benchmarking imidazole-based metalloligands.

References

  • Source: PMC (nih.gov)
  • Title: Potent, Cell Active, Non-Thiol Tetrapeptide Inhibitors of Farnesyltransferase Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Safety & Regulatory Compliance

Safety

2-Amino-2-(1H-imidazol-5-yl)acetic acid proper disposal procedures

Operational Guide: Safe Handling and Disposal of 2-Amino-2-(1H-imidazol-5-yl)acetic Acid As drug development professionals and laboratory scientists, we must approach chemical handling not as a rigid checklist, but as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 2-Amino-2-(1H-imidazol-5-yl)acetic Acid

As drug development professionals and laboratory scientists, we must approach chemical handling not as a rigid checklist, but as a deeply understood chemical process. 2-Amino-2-(1H-imidazol-5-yl)acetic acid (commonly known as imidazolylglycine) is a conformationally constrained amino acid derivative heavily utilized in the synthesis of peptidomimetics and non-thiol farnesyltransferase (FT) inhibitors[1].

This guide provides the foundational causality behind its hazards and outlines a self-validating operational protocol for its safe disposal.

Mechanistic Causality: The "Why" Behind the Protocol

While imidazolylglycine exhibits low general cytotoxicity—with Maximum Tolerated Doses (MTD) often exceeding 150 μM in cellular assays[2]—its disposal requires strict Environmental Health and Safety (EHS) compliance due to two fundamental chemical properties:

  • Environmental Chelation: The imidazole ring is a chemically stable, potent metal ligand. In therapeutic applications, it coordinates with zinc and magnesium in metalloenzymes[1]. However, if discharged into standard wastewater, it can coordinate with environmental metal ions, potentially disrupting aquatic microbial ecosystems.

  • Reactive Incompatibility & Thermal Degradation: Imidazole derivatives must be kept strictly away from strong oxidizers, acid anhydrides, and acid chlorides[3]. Under extreme heat or when mixed with incompatible reagents, the compound can undergo severe thermal decomposition, releasing highly toxic and irritating gases, including nitrogen oxides (NOx), ammonia, and hydrogen cyanide[4].

Self-Validating Disposal Protocols

To ensure absolute operational safety, the following step-by-step methodologies are designed as self-validating systems. Each phase requires a physical or analytical verification before the operator is permitted to proceed to the next step.

Protocol A: Solid Waste Disposal (Powders, Crystals, and Lyophilized Residues)
  • Collection: Working inside a properly functioning, certified chemical fume hood, use non-sparking tools to sweep up the solid material[3][4]. Avoid dust formation, as fine imidazole dust dispersed in the air can form explosive mixtures[4].

  • Containment: Transfer the material into a sealable, airtight, chemically compatible waste container (e.g., a wide-mouth High-Density Polyethylene [HDPE] jar)[3].

  • Validation Check (Particulate Clearance): Visually inspect the exterior of the container and the fume hood surface. Wipe down the operational area with a damp cloth to ensure zero residual particulate matter remains. Do not proceed to storage until the wipe-down is complete and verified.

  • Segregation & Labeling: Affix a completed Dangerous Waste label identifying the contents as "Non-Hazardous Organic Solid Waste - Imidazole Derivative"[3]. Store the container in a designated accumulation area, strictly segregated from oxidizing agents and strong acids[3][5].

Protocol B: Aqueous Waste Disposal (Solutions, Buffers, and Extracts)
  • Quenching/Neutralization: Aqueous solutions containing imidazolylglycine must be collected in a secondary containment vessel. Because the imidazole ring acts as a weak base, the solution's pH must be stabilized prior to long-term storage.

  • Validation Check (pH Balancing): Use a calibrated pH meter. Adjust the solution to a neutral pH (6.0 - 8.0) using dilute HCl or NaOH as necessary. Do not transfer the liquid to the final waste carboy until the pH reading has stabilized in the neutral range for a minimum of 60 seconds.

  • Transfer: Pour the neutralized solution into a vented HDPE carboy. Fill the carboy to no more than 90% capacity to allow for vapor expansion.

  • Final Verification: Cap the carboy and perform a gentle tilt-test to verify that the primary seal is leak-proof. Label the container as "Aqueous Organic Waste - Contains Imidazole Derivatives" and arrange for pickup by a licensed waste disposal company[6].

Quantitative Waste Stream Segregation Data

To prevent cross-contamination and reactive hazards, adhere to the following segregation parameters:

Waste StreamPhysical StatePrimary Chemical HazardApproved ContainerIncompatible MaterialsFinal Disposal Route
Imidazolylglycine (Pure) Solid PowderDust ignition, mild irritation[4]Airtight HDPE JarStrong oxidizers, acid chlorides[3]Licensed Incineration[6]
Reaction Mixtures Aqueous SolutionMetal chelation, pH alterationVented HDPE CarboyStrong acids, strong bases[5]Aqueous Waste Processing
Contaminated PPE Solid (Gloves/Wipes)Residual skin contactBiohazard/Chemical BagN/ASolid Waste Incineration

Operational Workflow Visualization

WasteDisposal Start Imidazolylglycine Waste Generation Decision Waste State? Start->Decision Solid Solid Powder / Residue Decision->Solid Dry Matter Aqueous Aqueous / Solvent Solution Decision->Aqueous Liquid PackSolid Collect in Airtight HDPE Container Solid->PackSolid Neutralize Verify & Adjust pH (Target: pH 6.0 - 8.0) Aqueous->Neutralize Label Apply EHS Label & Segregate from Strong Oxidizers PackSolid->Label PackLiquid Transfer to Vented HDPE Carboy Neutralize->PackLiquid PackLiquid->Label Incinerate Final Disposal: Licensed Incineration Label->Incinerate

Workflow for the segregation and disposal of imidazolylglycine waste streams.

References

  • Title: Potent, Cell Active, Non-Thiol Tetrapeptide Inhibitors of Farnesyltransferase Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Imidazole - SAFETY DATA SHEET Source: Washington State University (WSU) Environmental Health & Safety URL: [Link]

  • Title: HR2-573 1.0 M Imidazole SDS Source: Hampton Research URL: [Link]

Sources

Handling

Personal protective equipment for handling 2-Amino-2-(1H-imidazol-5-yl)acetic acid

Handling 2-Amino-2-(1H-imidazol-5-yl)acetic acid (also recognized by its tautomeric/synonymous name, 2-amino-1H-imidazole-4-acetic acid; CAS: 73086-08-5) requires strict adherence to chemical hygiene protocols. As a hist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Handling 2-Amino-2-(1H-imidazol-5-yl)acetic acid (also recognized by its tautomeric/synonymous name, 2-amino-1H-imidazole-4-acetic acid; CAS: 73086-08-5) requires strict adherence to chemical hygiene protocols. As a histidine analog and biologically active imidazole derivative, this compound is frequently utilized in advanced peptide synthesis and drug development.

While it is not highly volatile, its nature as a fine, electrostatically charged powder presents distinct inhalation and contact hazards. This guide provides a self-validating, step-by-step operational framework for researchers to handle, dissolve, and dispose of this compound safely, grounded in authoritative laboratory safety standards[1],[2].

I. Physicochemical & Hazard Profile

Understanding the physical properties of a compound is the first step in a robust hazard assessment. 2-Amino-2-(1H-imidazol-5-yl)acetic acid is a zwitterionic solid that requires specific storage and handling conditions to prevent degradation and minimize exposure[3].

PropertyValue
Chemical Name 2-Amino-2-(1H-imidazol-5-yl)acetic acid
CAS Number 73086-08-5[3]
Molecular Weight 141.13 g/mol [3]
Molecular Formula C5H7N3O2[3]
Storage Requirements 2-8°C, Dark place, Inert atmosphere[3]
Primary Hazards Skin/Eye Irritant, Respiratory Tract Irritation

II. Personal Protective Equipment (PPE) Matrix

According to the Occupational Safety and Health Administration (OSHA) Personal Protective Equipment standard (29 CFR 1910.132), PPE must be selected based on a rigorous hazard assessment[4],[2]. The following matrix details the required PPE and the specific causality behind each choice.

PPE CategorySpecificationCausality / Rationale
Hand Protection Double-layered Nitrile (min. 5 mil thickness)Causality: Imidazole derivatives often require polar aprotic solvents like Dimethyl Sulfoxide (DMSO) for dissolution. DMSO rapidly penetrates the skin and carries dissolved solutes with it. Nitrile provides superior broad-spectrum resistance to these solvents compared to latex[5],[6].
Eye Protection ANSI Z87.1 Chemical Splash GogglesCausality: Fine amino acid powders can aerosolize during transfer. Tight-fitting goggles prevent mechanical irritation to the cornea and protect against solvent splashes during the dissolution phase[5],[4].
Body Protection Flame-resistant, knee-length lab coatCausality: A closed-front design prevents electrostatically charged powder from settling on street clothing, mitigating the risk of secondary exposure outside the laboratory[4],[6].
Respiratory N95/P100 Particulate RespiratorCausality: Required only if handling bulk quantities outside of a controlled ventilation system or during spill cleanups. Routine handling must occur inside a fume hood[2],[6].

III. Operational Workflow: Step-by-Step Methodology

To ensure scientific integrity and personnel safety, follow this self-validating workflow when preparing solutions of 2-Amino-2-(1H-imidazol-5-yl)acetic acid.

Step 1: Environmental Acclimation

  • Action: Remove the sealed vial from 2-8°C storage and allow it to equilibrate to room temperature for at least 30 minutes before opening.

  • Causality: Opening a cold vial introduces ambient humidity. Condensation can degrade the active imidazole ring and cause the powder to clump, ruining quantitative accuracy.

Step 2: Static Discharge and Preparation

  • Action: Inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood operating at a minimum of 100 linear feet per minute (LFM)[7],[2], discharge static from your micro-spatula and weigh boat using an anti-static (Zero-Stat) gun.

  • Causality: Amino acid powders are highly electrostatic. Untreated tools will cause the powder to scatter and aerosolize, creating an immediate inhalation hazard and leading to loss of valuable material.

Step 3: Weighing and Transfer

  • Action: Weigh the target mass onto the anti-static boat. Transfer the powder into a sterile, chemically compatible vial (e.g., amber glass to protect from light)[3].

Step 4: Dissolution and Formulation

  • Action: Add the chosen solvent (e.g., DMSO or a slightly acidic/basic aqueous buffer) dropwise while gently vortexing.

  • Causality: The compound's zwitterionic nature means it reaches its lowest solubility at its isoelectric point. Dropwise addition of a polar aprotic solvent prevents rapid exothermic reactions and minimizes the risk of splashing a highly skin-permeable solution.

Workflow Start Hazard Assessment: CAS 73086-08-5 PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood (Min. 100 LFM) PPE->Hood Static Anti-Static Treatment (Zero-Stat Gun) Hood->Static Weigh Weigh Compound (Protect from Light) Static->Weigh Dissolve Dissolve in Solvent (DMSO or Buffer) Weigh->Dissolve Store Seal & Store (2-8°C, Inert Gas) Dissolve->Store

Caption: Operational workflow for handling and formulating 2-Amino-2-(1H-imidazol-5-yl)acetic acid.

IV. Emergency Spill Response & Waste Disposal Plan

In the event of a spill, immediate containment is required to prevent cross-contamination and exposure, adhering to the guidelines set forth in Prudent Practices in the Laboratory[1],[8].

Solid Powder Spills:

  • Do not sweep. Sweeping aerosolizes the powder.

  • Dampen an absorbent pad with water or a mild buffer and gently place it over the spilled powder.

  • Wipe inward toward the center of the spill to prevent spreading.

  • Place all contaminated wipes into a sealable hazardous waste bag.

Liquid Solution Spills (e.g., dissolved in DMSO):

  • Apply an inert, non-combustible absorbent material (such as vermiculite or sand) directly onto the liquid.

  • Allow full absorption, then scoop the material using a non-sparking tool into a rigid, sealable hazardous waste container.

  • Decontaminate the surface with a suitable solvent, followed by soap and water.

Disposal Protocols:

  • Solid Waste: Label clearly as "Hazardous Waste - Toxic/Irritant Solid (Contains Imidazole Derivative)."

  • Liquid Waste: Segregate aqueous and organic waste streams. Critical: Do not mix DMSO-containing waste with strong oxidizers, as this can create an explosive hazard.

SpillResponse Spill Spill Identified Assess Assess State Spill->Assess Solid Solid Powder Assess->Solid Liquid Liquid Solution Assess->Liquid WetWipe Dampen with Water (Prevent Aerosols) Solid->WetWipe Absorb Apply Inert Absorbent (Vermiculite/Sand) Liquid->Absorb Clean Wipe Inward & Decontaminate WetWipe->Clean Absorb->Clean Dispose Hazardous Waste Disposal Clean->Dispose

Caption: Contingency pathway for solid and liquid chemical spill response.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910.132). U.S. Department of Labor. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. (2025). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(1H-imidazol-5-yl)acetic acid
Reactant of Route 2
2-Amino-2-(1H-imidazol-5-yl)acetic acid
© Copyright 2026 BenchChem. All Rights Reserved.